molecular formula C10H11NO4 B081086 N-(phenoxyacetyl)glycine CAS No. 14231-45-9

N-(phenoxyacetyl)glycine

Cat. No.: B081086
CAS No.: 14231-45-9
M. Wt: 209.2 g/mol
InChI Key: MYTAKEVMLYCYIE-UHFFFAOYSA-N
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Description

N-(Phenoxyacetyl)glycine (CAS 14231-45-9) is a chemical compound of significant interest in research and development, particularly as a building block in pharmaceutical chemistry. With a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol, it serves as a key synthetic intermediate . The compound is characterized by its high purity, making it suitable for advanced research applications.Researchers value this compound for its role in the synthesis and study of more complex molecules. Its structure, which incorporates a phenoxyacetyl group linked to the amino acid glycine, makes it a valuable precursor. Glycine itself is a fundamental building block of proteins and an important inhibitory neurotransmitter in the central nervous system, involved in regulating motor and sensory signals . It is also a crucial component of collagen and serves as a precursor for biomolecules like glutathione, creatine, and purines . As a derivative, this compound is utilized in the exploration of compounds that modulate biological pathways, aligning with broader research into glycine's cytoprotective, antioxidative, and anti-inflammatory properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can rely on its consistent quality for their critical work in developing new chemical entities and probing biochemical mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTAKEVMLYCYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306137
Record name N-(phenoxyacetyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14231-45-9
Record name 14231-45-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(phenoxyacetyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(phenoxyacetyl)glycine, a molecule of interest in various research and development sectors. This document outlines the core synthesis pathway, detailed experimental protocols, and relevant quantitative data to support laboratory preparation.

Introduction

This compound is an N-acyl amino acid derivative. The synthesis of such compounds is of significant interest in medicinal chemistry and drug development due to their potential biological activities. The general strategy for the synthesis of this compound involves the acylation of the amino group of glycine with a phenoxyacetyl moiety. This is typically achieved through a multi-step process, beginning with the activation of phenoxyacetic acid followed by its reaction with a glycine derivative and subsequent deprotection.

Core Synthesis Pathway

The most common and efficient pathway for the synthesis of this compound is a two-step process:

  • Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is converted to its more reactive acid chloride derivative, phenoxyacetyl chloride, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

  • Acylation of Glycine Methyl Ester and Saponification: The phenoxyacetyl chloride is then reacted with glycine methyl ester hydrochloride in a Schotten-Baumann-type reaction. This is followed by the hydrolysis (saponification) of the resulting methyl ester to yield the final product, this compound.

This pathway is illustrated in the following workflow diagram:

Synthesis_Workflow Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Phenoxyacetic_Acid->Phenoxyacetyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) N_Phenoxyacetyl_Glycine_Methyl_Ester This compound Methyl Ester Phenoxyacetyl_Chloride->N_Phenoxyacetyl_Glycine_Methyl_Ester Acylation Glycine_Methyl_Ester_HCl Glycine Methyl Ester Hydrochloride N_Phenoxyacetyl_Glycine This compound N_Phenoxyacetyl_Glycine_Methyl_Ester->N_Phenoxyacetyl_Glycine Saponification Hydrolysis Hydrolysis (e.g., NaOH, H₂O)

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Preparation of Phenoxyacetyl Chloride

This protocol describes the conversion of phenoxyacetic acid to phenoxyacetyl chloride.

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene or dichloromethane (solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place phenoxyacetic acid.

  • Add an excess of thionyl chloride (typically 2-3 equivalents). A dry, inert solvent such as benzene or dichloromethane can be used.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

  • The crude phenoxyacetyl chloride can be purified by vacuum distillation.

Synthesis of this compound

This two-step protocol involves the acylation of glycine methyl ester hydrochloride followed by the hydrolysis of the ester.

Step 1: Synthesis of this compound methyl ester

This procedure is a modification of the Schotten-Baumann reaction.

Materials:

  • Phenoxyacetyl chloride

  • Glycine methyl ester hydrochloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the suspension to neutralize the hydrochloride and liberate the free amino ester.

  • Slowly add a solution of phenoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester. The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of this compound methyl ester

Materials:

  • This compound methyl ester

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Methanol or Tetrahydrofuran (THF) (co-solvent)

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound methyl ester in a mixture of methanol or THF and water.

  • Add a solution of sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents) in water.

  • Stir the mixture at room temperature for several hours or until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • The precipitated this compound is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductTypical Yield (%)
1. Preparation of Phenoxyacetyl Chloride Phenoxyacetic acid, Thionyl chloridePhenoxyacetyl chloride> 90
2. Acylation and Hydrolysis Phenoxyacetyl chloride, Glycine methyl ester HCl, Base, Hydrolysis agentThis compound80-90 (overall)

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenoxy group (typically in the range of δ 6.8-7.4 ppm), a singlet for the methylene protons of the acetyl group (around δ 4.5 ppm), and a doublet or triplet for the methylene protons of the glycine moiety (around δ 4.0 ppm). The NH proton will appear as a triplet or broad singlet.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid groups (typically in the range of δ 168-175 ppm), aromatic carbons (δ 114-158 ppm), the methylene carbon of the acetyl group (around δ 67 ppm), and the methylene carbon of the glycine moiety (around δ 41 ppm).
Infrared (IR) Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carboxylic acid (around 1720 cm⁻¹), C=O stretch of the amide (amide I band, around 1650 cm⁻¹), and N-H bend (amide II band, around 1550 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₁NO₄, MW: 209.20 g/mol ).

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations. The following diagram illustrates the key relationships and dependencies in the synthesis pathway.

Logical_Relationships cluster_0 Precursor Synthesis cluster_1 Amide Bond Formation cluster_2 Final Product Formation Phenoxyacetic_Acid Phenoxyacetic Acid (Starting Material) Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Phenoxyacetic_Acid->Chlorinating_Agent Requires Phenoxyacetyl_Chloride Phenoxyacetyl Chloride (Activated Intermediate) Chlorinating_Agent->Phenoxyacetyl_Chloride Yields Glycine_Ester Glycine Methyl Ester HCl (Amino Component) Acylated_Ester This compound Methyl Ester Phenoxyacetyl_Chloride->Acylated_Ester Reacts with Base Base (e.g., Et₃N) Glycine_Ester->Base Requires Base->Acylated_Ester Facilitates Hydrolysis_Step Hydrolysis (e.g., NaOH/H₂O) Acylated_Ester->Hydrolysis_Step Undergoes Final_Product This compound (Target Molecule) Hydrolysis_Step->Final_Product Yields

Caption: Logical dependencies in the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for further optimization of reaction conditions and for detailed safety information.

An In-depth Technical Guide to the Core Chemical Properties of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(phenoxyacetyl)glycine is an N-acyl amino acid, a class of molecules gaining interest in biochemical and pharmaceutical research. Structurally, it consists of a glycine molecule where the amino group is acylated with a phenoxyacetyl group. This modification can significantly alter the parent amino acid's physical properties, bioavailability, and biological activity. This guide provides a summary of the core chemical properties of this compound, details a standard synthesis protocol, and illustrates the synthetic pathway.

Chemical and Physical Properties

The quantitative data for this compound are summarized below. It is important to note that while basic molecular information is readily available from chemical suppliers, experimental data such as melting point, solubility, and pKa are not widely reported in publicly accessible literature, indicating that the compound may not be extensively characterized.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2-phenoxyacetamido)acetic acidN/A
CAS Number 14231-45-9[1][2][3][4][5]
Molecular Formula C₁₀H₁₁NO₄[1][3][4]
Molecular Weight 209.20 g/mol [3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Synthesis of this compound

The synthesis of this compound is typically achieved via the acylation of glycine with phenoxyacetyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is conducted under basic aqueous conditions.[6][7][8] This reaction allows for the efficient formation of the amide bond between the glycine's amino group and the acyl chloride.

General Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • pH indicator paper or pH meter

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2.0 equivalents) in a flask. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Acylation: While maintaining the cold temperature and vigorous stirring, slowly and simultaneously add phenoxyacetyl chloride (1.1 equivalents) and an additional portion of the sodium hydroxide solution. The base is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the reaction to completion.[8]

  • Reaction Monitoring: Monitor the pH of the aqueous phase, maintaining it in the alkaline range (pH 10-12) to ensure the amine remains deprotonated and nucleophilic.[6] Continue stirring the mixture at low temperature for a designated period (e.g., 1-2 hours) after the addition is complete.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether to remove any unreacted phenoxyacetyl chloride and other organic impurities.

  • Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath and acidify it to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This compound, being less soluble in acidic water, will precipitate out as a solid.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound using the Schotten-Baumann reaction.

Synthesis_Workflow Glycine Glycine Reaction Schotten-Baumann Reaction Glycine->Reaction PhenoxyacetylChloride Phenoxyacetyl Chloride PhenoxyacetylChloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Workup Aqueous Work-up (Ether Wash) Reaction->Workup Reaction Mixture Acidification Acidification (HCl) Workup->Acidification Aqueous Phase Isolation Isolation & Purification (Filtration, Recrystallization) Acidification->Isolation Precipitate Product This compound Isolation->Product

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a derivative of the simplest proteinogenic amino acid. While its fundamental molecular identity is established, a comprehensive public profile of its experimental physical properties is lacking. The synthesis of this compound can be reliably achieved through standard organic chemistry methodologies such as the Schotten-Baumann reaction. Further research is required to fully characterize its physical and biological properties to better understand its potential applications in drug development and other scientific fields.

References

N-(phenoxyacetyl)glycine (CAS 14231-45-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(phenoxyacetyl)glycine, with the Chemical Abstracts Service (CAS) number 14231-45-9, is an N-acylglycine derivative. This class of molecules plays a significant role in various biological processes, including the metabolism and detoxification of xenobiotics. This technical guide provides a detailed overview of this compound, focusing on its synthesis, physicochemical properties, and putative metabolic pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related molecules to offer a comprehensive resource for researchers.

Chemical and Physical Properties

PropertyValueNotes
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.20 g/mol -
Appearance White to off-white solid (predicted)Based on similar N-acyl glycines.
Melting Point Not available-
Solubility Sparingly soluble in water (predicted)The presence of the carboxylic acid and amide groups suggests some water solubility, while the phenoxyacetyl group imparts lipophilicity. Expected to be soluble in organic solvents like DMSO and DMF.
pKa (Carboxylic Acid) ~3-4 (estimated)The pKa of the carboxylic acid group is expected to be in a similar range to other N-acyl glycines.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and robust method for the synthesis of N-acyl glycines involves the acylation of glycine. A plausible synthetic route is the Schotten-Baumann reaction between phenoxyacetyl chloride and glycine in an alkaline aqueous medium.

General Experimental Protocol for N-Acylation of Glycine

This protocol is a generalized procedure based on the synthesis of similar N-acyl glycines and should be optimized for the specific synthesis of this compound.

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, pH meter, rotary evaporator)

Procedure:

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a round-bottom flask, with cooling in an ice bath. The molar ratio of NaOH should be at least 2:1 with respect to glycine to neutralize the glycine and the HCl generated during the reaction.

  • Preparation of Acylating Agent: Dissolve phenoxyacetyl chloride in an appropriate organic solvent like dichloromethane.

  • Acylation Reaction: Slowly add the solution of phenoxyacetyl chloride to the chilled, stirring glycine solution. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 9-11) by the addition of more NaOH solution as needed. The reaction is typically stirred for several hours at room temperature or below.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenoxyacetyl chloride or phenoxyacetic acid.

  • Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: The purified product is dried under vacuum to yield this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product Glycine Glycine Acylation Acylation Glycine->Acylation PhenoxyacetylChloride Phenoxyacetyl Chloride PhenoxyacetylChloride->Acylation Base Base (e.g., NaOH) Base->Acylation Workup Aqueous Work-up Acylation->Workup Acidification Acidification Workup->Acidification Purification Recrystallization Acidification->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (phenoxy group): Multiplet in the range of δ 6.9-7.4 ppm.

  • Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.5-4.7 ppm.

  • Methylene Protons (glycine): A doublet around δ 3.9-4.1 ppm (due to coupling with the amide proton).

  • Amide Proton (-NH-): A triplet around δ 8.0-8.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbonyl Carbon: ~172-175 ppm.

  • Amide Carbonyl Carbon: ~168-170 ppm.

  • Aromatic Carbons (phenoxy group): ~115-160 ppm.

  • Methylene Carbon (-O-CH₂-CO-): ~65-70 ppm.

  • Methylene Carbon (glycine): ~40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): Around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I band): Around 1640-1660 cm⁻¹.

  • N-H Bend (Amide II band): Around 1530-1550 cm⁻¹.

  • C-O-C Stretch (Ether): Around 1240 cm⁻¹.

  • C-H Bends (Aromatic): Peaks in the fingerprint region.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected at m/z 209 or 210, respectively.

  • Key Fragmentation Patterns:

    • Loss of water (-18) from the carboxylic acid.

    • Cleavage of the amide bond, leading to fragments corresponding to the phenoxyacetyl moiety (m/z 151) and the glycine moiety (m/z 75).

    • Fragmentation of the phenoxyacetyl group, including the loss of the phenoxy radical (m/z 93) to give an acylium ion (m/z 58).

Biological Activity and Metabolic Pathways

Putative Biological Role

This compound is a xenobiotic metabolite. The conjugation of xenobiotic carboxylic acids with glycine is a well-established detoxification pathway in mammals. This process increases the water solubility of the parent compound, facilitating its renal excretion.

Metabolic Pathway

The metabolism of this compound is presumed to follow the general pathway for the glycine conjugation of xenobiotic carboxylic acids. This is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells. [1]

  • Activation to Acyl-CoA Thioester: Phenoxyacetic acid is first activated to its coenzyme A (CoA) thioester, phenoxyacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ligase) and requires ATP. The formation of the acyl-CoA thioester is generally the rate-limiting step in this metabolic pathway. [1]2. Conjugation with Glycine: The phenoxyacetyl group is then transferred from phenoxyacetyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT). Phenoxyacetyl-CoA has been identified as a substrate for a type of glycine N-acyltransferase, specifically phenylacetyl-CoA:amino acid N-acyltransferase.

G cluster_input Input Substrate cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_output Excretion PhenoxyaceticAcid Phenoxyacetic Acid AcylCoASynthetase Acyl-CoA Synthetase PhenoxyaceticAcid->AcylCoASynthetase ATP, CoA-SH PhenoxyacetylCoA Phenoxyacetyl-CoA AcylCoASynthetase->PhenoxyacetylCoA AMP, PPi GLYAT Glycine N-acyltransferase (GLYAT) PhenoxyacetylCoA->GLYAT Product This compound GLYAT->Product CoA-SH Glycine Glycine Glycine->GLYAT Excretion Renal Excretion Product->Excretion

References

An In-depth Technical Guide to N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(phenoxyacetyl)glycine, a molecule of interest in chemical and pharmaceutical research. The information is presented to be a valuable resource for professionals in drug development and related scientific fields.

Molecular Structure and Identifiers

This compound, also known as 2-(phenoxyacetamido)acetic acid, is a derivative of the simplest amino acid, glycine. The core structure features a glycine molecule where one of the amino group's hydrogen atoms is replaced by a phenoxyacetyl group.

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name 2-(phenoxyacetamido)acetic acid
CAS Number 14231-45-9[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
InChI Key MYTAKEVMLYCYIE-UHFFFAOYSA-N
SMILES O=C(O)CNC(=O)COc1ccccc1

Physicochemical Properties

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of N-acylated amino acids, a plausible synthetic route can be proposed. This would likely involve the acylation of glycine with phenoxyacetyl chloride under basic conditions.

Proposed Experimental Protocol: Synthesis via Acylation

This proposed protocol is based on general methods for N-acylation of amino acids and would require optimization for this specific transformation.

Workflow for the Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification glycine Glycine reaction_mixture Combine Glycine and Base in Water glycine->reaction_mixture base Aqueous Base (e.g., NaOH) base->reaction_mixture phenoxyacetyl_chloride Phenoxyacetyl Chloride addition Slowly Add Phenoxyacetyl Chloride in Solvent phenoxyacetyl_chloride->addition solvent Organic Solvent (e.g., Dioxane) solvent->addition reaction_mixture->addition stir Stir at Room Temperature addition->stir acidify Acidify with HCl stir->acidify precipitate Precipitation of Product acidify->precipitate filtration Filter the Precipitate precipitate->filtration wash Wash with Cold Water filtration->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • Glycine

  • Sodium hydroxide (or another suitable base)

  • Phenoxyacetyl chloride

  • Dioxane (or another suitable water-miscible organic solvent)

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide at 0-5 °C.

  • Slowly and simultaneously, add a solution of phenoxyacetyl chloride in dioxane and an additional equivalent of aqueous sodium hydroxide to the glycine solution, maintaining the temperature at 0-5 °C and the pH in the alkaline range.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The resulting precipitate of this compound can be collected by filtration.

  • Wash the crude product with cold water to remove inorganic salts.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

Specific experimental spectroscopic data for this compound is not widely available in public repositories. The following tables outline the expected signals based on the chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0d2H-NH-CH₂ -COOH
~ 4.6s2H-O-CH₂ -CO-
~ 6.9-7.0m3HAr-H (ortho and para)
~ 7.2-7.3m2HAr-H (meta)
~ 8.2t1H-NH -
~ 10-12br s1H-COOH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~ 41-NH-C H₂-COOH
~ 67-O-C H₂-CO-
~ 114Ar-C (ortho)
~ 121Ar-C (para)
~ 129Ar-C (meta)
~ 158Ar-C -O
~ 169-NH-C =O
~ 171-C OOH

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-2500O-H stretch (carboxylic acid)
~ 3300N-H stretch (amide)
~ 1720C=O stretch (carboxylic acid)
~ 1650C=O stretch (amide I)
~ 1550N-H bend (amide II)
~ 1240C-O-C stretch (aryl ether)

Mass Spectrometry:

  • Expected [M-H]⁻: 208.05 m/z

  • Expected [M+H]⁺: 210.07 m/z

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or implication of this compound in any signaling pathways. Research into various derivatives of phenoxyacetic acid has explored their potential as anti-inflammatory, antibacterial, and antifungal agents.[2] This suggests that this compound could be a candidate for biological screening in these and other therapeutic areas.

Given its structural similarity to other biologically active glycine conjugates, a hypothetical screening workflow could be envisioned to explore its potential effects.

Workflow for Biological Screening of this compound

G cluster_screening Initial Screening cluster_downstream Downstream Analysis compound This compound cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) compound->cell_based_assays enzyme_assays Enzyme Inhibition Assays (e.g., COX, LOX) compound->enzyme_assays receptor_binding Receptor Binding Assays compound->receptor_binding hit_identification Hit Identification cell_based_assays->hit_identification enzyme_assays->hit_identification receptor_binding->hit_identification pathway_analysis Signaling Pathway Elucidation hit_identification->pathway_analysis If Hit in_vivo_studies In Vivo Efficacy and Toxicity Studies pathway_analysis->in_vivo_studies

Caption: A hypothetical workflow for the biological evaluation of this compound.

This guide serves as a foundational resource for this compound. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Synthetic Profile of N-(phenoxyacetyl)glycine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(phenoxyacetyl)glycine is a molecule of interest in various chemical and pharmaceutical research domains. A comprehensive understanding of its spectroscopic and synthetic characteristics is crucial for its application and further development. This technical guide provides a structured overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and a detailed experimental protocol for the synthesis of this compound. The data is presented in a clear, tabular format for ease of comparison and interpretation. Furthermore, this document includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the process.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information about the hydrogen and carbon environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet1HCarboxylic acid proton (-COOH)
~8.0-8.5Triplet1HAmide proton (-NH-)
~6.9-7.4Multiplet5HAromatic protons (phenoxy group)
~4.6Singlet2HMethylene protons (-O-CH₂-)
~4.1Doublet2HMethylene protons (-NH-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~172Carboxylic acid carbon (-COOH)
~168Amide carbonyl carbon (-C=O)
~157Aromatic carbon (-O-Ar)
~130Aromatic C-H
~122Aromatic C-H
~115Aromatic C-H
~67Methylene carbon (-O-CH₂-)
~41Methylene carbon (-NH-CH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~1730StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide I)
~1550MediumN-H bend (amide II)
~1600, ~1490Medium-WeakC=C stretch (aromatic)
~1240StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₄), the expected molecular weight is approximately 209.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
209Molecular ion [M]⁺
192[M - OH]⁺
164[M - COOH]⁺
94[C₆H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of glycine with phenoxyacetyl chloride. The following is a generalized experimental protocol based on standard procedures for N-acylation of amino acids.

Synthesis of this compound

This procedure involves the reaction of glycine with phenoxyacetyl chloride in an aqueous alkaline solution, a method commonly known as the Schotten-Baumann reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Glycine Glycine ReactionVessel Reaction Vessel (0-5 °C, Stirring) Glycine->ReactionVessel PhenoxyacetylChloride Phenoxyacetyl Chloride PhenoxyacetylChloride->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Reaction Mixture Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., Water or Ethanol/Water) Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying Product This compound Drying->Product

A schematic representation of the synthesis workflow for this compound.

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath, Buchner funnel, etc.)

Procedure:

  • Dissolution of Glycine: Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in a flask, cooled in an ice bath to 0-5 °C.

  • Acylation: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add phenoxyacetyl chloride to the glycine solution. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for one hour, and then at room temperature for an additional two hours.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Spectroscopic Analysis Protocol

The following outlines the general procedures for obtaining the spectroscopic data for the synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Sample IR_Sample Prepare KBr Pellet or Nujol Mull Sample->IR_Sample MS_Sample Dissolve in Suitable Solvent (e.g., Methanol) Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer (e.g., ESI-MS) MS_Sample->MS_Spec NMR_Data NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

A generalized workflow for the spectroscopic analysis of this compound.
  • NMR Spectroscopy:

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆, and transfer to an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts should be referenced to the residual solvent peak.

  • IR Spectroscopy:

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or prepare a Nujol mull.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.

    • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

Conclusion

This technical guide provides a foundational framework for the spectroscopic and synthetic understanding of this compound. While experimentally determined spectroscopic data is not currently available in widespread databases, the predicted values and general experimental protocols outlined herein offer valuable guidance for researchers. The provided synthesis workflow and analytical procedures are based on established chemical principles and can be readily adapted for the preparation and characterization of this and similar N-acyl amino acid derivatives. Future work should focus on obtaining and publishing the experimental spectroscopic data to complete the characterization of this compound.

N-(phenoxyacetyl)glycine: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-(phenoxyacetyl)glycine. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on its chemical structure. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various solvent systems. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is an N-acyl derivative of the amino acid glycine. Its structure, featuring a phenoxyacetyl group attached to the nitrogen atom of glycine, suggests a solubility profile that is influenced by both the polar carboxylic acid and amide functionalities, as well as the non-polar aromatic ring. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, formulation, and potential use in biological assays. This guide aims to provide a foundational understanding of its likely solubility characteristics and the means to quantify them.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be inferred:

  • Aqueous Solubility: The presence of the carboxylic acid and amide groups suggests that this compound will exhibit some solubility in aqueous solutions. However, the non-polar phenoxyacetyl group will likely limit its solubility in water compared to its parent amino acid, glycine. The solubility in aqueous media is expected to be significantly dependent on the pH.

  • Organic Solvent Solubility: Due to the presence of the aromatic ring and the overall increase in lipophilicity compared to glycine, this compound is expected to be more soluble in organic solvents. Solvents such as methanol, ethanol, acetone, and ethyl acetate are likely to be effective in dissolving this compound. Its solubility in non-polar solvents like hexanes is expected to be low.

  • pH-Dependent Solubility: The carboxylic acid moiety (with an estimated pKa around 3-4) will be deprotonated at higher pH values, forming a carboxylate salt. This will significantly increase its solubility in aqueous solutions. Conversely, at low pH, the carboxylic acid will be protonated, and the compound will be less soluble in water.

Solubility of Glycine (Parent Compound)

For context and comparison, the following table summarizes the well-documented solubility of glycine in water at various temperatures.

Temperature (°C)Solubility ( g/100 mL)
2525.0
5039.1
7554.4
10067.2

Data sourced from the PubChem database.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, phosphate buffer at various pH, ethanol, methanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Follow the Equilibrium Solubility Method (Section 4.1) for each buffer.

  • Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

  • Plot the determined solubility as a function of the final measured pH.

Visualizations

The following diagrams illustrate a generic experimental workflow for solubility determination and a representative synthesis pathway for an N-acyl glycine.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid This compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (e.g., HPLC, UV-Vis) ana2->ana3 result Calculate solubility ana3->result

Figure 1. Experimental workflow for solubility determination.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Glycine reaction Schotten-Baumann reaction (e.g., in aqueous base) reactant1->reaction reactant2 Phenoxyacetyl chloride reactant2->reaction product This compound reaction->product

References

A Comprehensive Technical Guide to the Biological Screening of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from therapeutic agents to herbicides.[1][2][3] This technical guide provides an in-depth overview of the biological screening of these derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this field.

Antimicrobial Activity

Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[1][2] Their efficacy is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] Some studies also utilize the disc diffusion method, where the diameter of the inhibition zone indicates the potency of the antibacterial activity.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected phenoxyacetic acid derivatives.

CompoundTarget OrganismMIC (µg/mL)Inhibition Zone (mm)Reference
2-(3,5-dimethoxyphenoxy)-N-(4-(prrrolidin-1-yl)benzylidene)acetohydrazideE. coli-21[2]
4-Methoxyphenoxyacetic acidSalmonella paratyphi-30[2]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57-[1]
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenes-20[1][2]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A primary mechanism of antibacterial action for certain phenoxyacetic acid derivatives, such as penicillin V (phenoxymethylpenicillin), is the inhibition of bacterial cell wall synthesis.[1] These β-lactam antibiotics target and acylate the active site of penicillin-binding proteins (PBPs), which are crucial enzymes for cross-linking peptidoglycan, an essential component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

G Mechanism of Penicillin V Action PenicillinV Penicillin V (Phenoxymethylpenicillin) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall PenicillinV->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Mechanism of Penicillin V action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antimicrobial activity of phenoxyacetic acid derivatives.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound. A larger zone indicates greater antimicrobial activity.[1][2]

G Disc Diffusion Method Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Agar Swab Inoculum onto Mueller-Hinton Agar Plate Inoculum->Agar PlaceDisc Place Disc on Inoculated Agar Agar->PlaceDisc Disc Impregnate Sterile Disc with Test Compound Disc->PlaceDisc Incubate Incubate Plate PlaceDisc->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results Measure->Interpret

Workflow for the disc diffusion method.

Anticancer Activity

Several phenoxyacetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their anticancer activity.[1]

Quantitative Anticancer Data

The following table presents the in vitro cytotoxicity of selected phenoxyacetic acid derivatives against different cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Compound I (a phenoxy acetamide derivative)HepG2 (Liver Cancer)1.43[4]
5-Fluorouracil (Reference Drug)HepG2 (Liver Cancer)5.32[4]
Compound II (a phenoxy acetamide derivative)HepG2 (Liver Cancer)6.52[4]
Pyridazine hydrazide appended phenoxy acetic acidHepG2 (Liver Cancer)6.9[4]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal Cancer Cells4.8 ± 0.35[2]
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideG-361 (Melanoma)104.86[2]
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideLNCaP (Prostate Cancer)145.39[2]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 ± 0.09 µg/ml[2]
Cisplatin (Reference Drug)Breast Cancer Cells0.236 ± 0.07 µg/ml[2]
Mechanism of Action: Induction of Apoptosis

A significant mechanism by which phenoxyacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][5] This can be triggered through various cellular pathways, leading to the activation of caspases and the subsequent dismantling of the cancer cell.[1][6] Some derivatives have been shown to cause cell cycle arrest and increase the population of cells undergoing both early and late apoptosis.[1][4]

G Induction of Apoptosis in Cancer Cells PhenoxyDeriv Phenoxyacetic Acid Derivative CancerCell Cancer Cell PhenoxyDeriv->CancerCell SignalPath Apoptotic Signaling Pathways CancerCell->SignalPath Triggers CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces Caspase Caspase Activation SignalPath->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Induction of apoptosis in cancer cells.
Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with serial dilutions of the phenoxyacetic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.[5]

G MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSol Add Solubilization Solution Incubate3->AddSol Measure Measure Absorbance AddSol->Measure Calculate Calculate IC50 Value Measure->Calculate

Workflow for the MTT assay.

Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected phenoxyacetic acid derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
Celecoxib (Reference)14.930.05298.6[7]
Mefenamic Acid (Reference)29.91.98-[7]
Compound 5c-0.13-[7]
Compound 5d9.030.08111.53[7]
Compound 5e7.000.07-[7]
Compound 5f8.000.06133.34[7]
Compound 7b5.930.08-[7]
Compound 10c-0.09-[7]
Compound 10d7.000.08-[7]
Compound 10e4.070.07-[7]
Compound 10f4.970.06-[7]
Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1]

G Inhibition of the COX-2 Pathway ArachidonicAcid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate PhenoxyDeriv Phenoxyacetic Acid Derivative (Selective COX-2 Inhibitor) PhenoxyDeriv->COX2 Inhibits

Inhibition of the COX-2 pathway.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound or a reference drug (e.g., celecoxib) is administered orally or intraperitoneally.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the hind paw induces a localized inflammatory response.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[7][8]

Herbicidal Activity

Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.[1][9]

Mechanism of Action: Synthetic Auxin Mimicry

These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][9] This leads to uncontrolled and disorganized cell growth and division, ultimately causing the death of susceptible plants.[1]

G Mechanism of Auxinic Herbicides cluster_natural Normal Plant Growth cluster_herbicide Herbicide Action IAA Indole-3-acetic acid (IAA) (Natural Auxin) AuxinReceptor Auxin Receptors IAA->AuxinReceptor Binds to GeneExpression Regulated Gene Expression AuxinReceptor->GeneExpression Regulates UncontrolledGrowth Uncontrolled Cell Division and Growth AuxinReceptor->UncontrolledGrowth Leads to NormalGrowth Controlled Growth and Development GeneExpression->NormalGrowth PhenoxyHerbicide Phenoxyacetic Acid Herbicide (e.g., 2,4-D) PhenoxyHerbicide->AuxinReceptor Mimics IAA and binds to PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Mechanism of action of auxinic herbicides.
Experimental Protocol: Herbicidal Activity Bioassay

  • Plant Species: Select target broadleaf weed species and non-target crop species.

  • Compound Application: Apply different concentrations of the phenoxyacetic acid derivative to the plants, typically as a foliar spray.

  • Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal light, temperature, and humidity.

  • Phytotoxicity Assessment: After a set period (e.g., 7-21 days), assess the herbicidal effect by visual scoring of injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) or by measuring biomass reduction (fresh or dry weight) compared to untreated control plants.

  • Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) or other relevant endpoints to quantify herbicidal potency and selectivity.[10]

References

Introduction: The Expanding Role of Glycine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Glycine Conjugates

For: Researchers, Scientists, and Drug Development Professionals

Glycine conjugation is a crucial Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of endogenous and xenobiotic compounds.[1][2] This process, primarily occurring in the liver and kidneys, involves the enzymatic ligation of glycine to carboxylic acid-containing molecules, rendering them more water-soluble and facilitating their excretion.[3][4] The core reaction is catalyzed by Glycine N-acyltransferase (GLYAT), which transfers glycine to an acyl-CoA intermediate.[5]

Beyond its natural detoxification role, glycine conjugation has emerged as a powerful strategy in drug discovery and development. By synthetically conjugating glycine to parent drug molecules, researchers can create novel prodrugs with enhanced physicochemical properties and targeted activities.[6] Key advantages of this approach include:

  • Improved Solubility: Conjugation with the hydrophilic glycine molecule can significantly increase the aqueous solubility of poorly soluble drugs.[6][7]

  • Reduced Gastrointestinal Toxicity: For drug classes like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), masking the free carboxylic acid group through glycine conjugation has been shown to reduce gastric irritation and ulcerogenic potential.[8]

  • Enhanced Therapeutic Efficacy: Glycine conjugates can exhibit improved pharmacokinetic profiles and superior anti-inflammatory and analgesic activities compared to the parent compounds.[8]

  • Targeted Delivery: The amino acid moiety can be recognized by transporters, offering a potential mechanism for targeted drug delivery.

This technical guide provides a comprehensive overview of the discovery and synthesis of novel glycine conjugates, detailing the core metabolic pathways, synthetic strategies, biological evaluation protocols, and key signaling mechanisms.

The Core Glycine Conjugation Pathway

The endogenous glycine conjugation pathway is a two-step enzymatic process that occurs within the mitochondria.[4][9] It is essential for detoxifying various substrates, including food preservatives like benzoate, and metabolites derived from dietary polyphenols or organic acidemias.[3][9] The pathway's primary function is to maintain adequate levels of free coenzyme A (CoASH), a vital cofactor in mitochondrial energy metabolism.[4][5]

The process begins with the activation of a xenobiotic or endogenous carboxylic acid by a mitochondrial acyl-CoA ligase (e.g., ACSM2B), which forms a high-energy acyl-CoA thioester in an ATP-dependent reaction.[4][9] Subsequently, Glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from CoA to the amino group of glycine, forming the final N-acylglycine conjugate and regenerating free CoASH.[5][9] This conjugate is then transported out of the mitochondria and excreted, typically in the urine.[3]

Glycine_Conjugation_Pathway cluster_mito Mitochondrial Matrix cluster_export Transport & Excretion X_COOH Xenobiotic Acid (e.g., Benzoate) Ligase Acyl-CoA Ligase (ACSM2B) X_COOH->Ligase ATP ATP ATP->Ligase CoASH CoASH CoASH->Ligase AMP_PPi AMP + PPi Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT Ligase->AMP_PPi X_CO_SCoA Acyl-CoA Intermediate (e.g., Benzoyl-CoA) Ligase->X_CO_SCoA Step 1: Activation GLYAT->CoASH Regenerated X_Glycine N-Acylglycine Conjugate (e.g., Hippurate) GLYAT->X_Glycine Step 2: Conjugation X_CO_SCoA->GLYAT X_Glycine_out N-Acylglycine (Transported out of cell) X_Glycine->X_Glycine_out Excretion Urinary Excretion X_Glycine_out->Excretion

Caption: The mitochondrial glycine conjugation pathway for xenobiotic detoxification.

Synthesis of Novel Glycine Conjugates: A General Workflow

The creation of novel glycine conjugates for therapeutic use follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly designed molecules are not only synthesized efficiently but are also rigorously tested for purity, activity, and safety. The process typically involves activating the carboxylic acid of the parent drug and then coupling it with a protected glycine molecule, followed by deprotection and purification.

Synthesis_Workflow Start Parent Drug (with -COOH group) Activation Carboxylic Acid Activation Start->Activation Glycine_ester Glycine Ester (e.g., Gly-OEt·HCl) Coupling Peptide Coupling Reaction Glycine_ester->Coupling Activation->Coupling Activated Intermediate Hydrolysis Ester Hydrolysis (Deprotection) Coupling->Hydrolysis Protected Conjugate Purification Purification (e.g., Recrystallization, Chromatography) Hydrolysis->Purification Crude Conjugate Characterization Structure & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Screening In Vitro & In Vivo Screening (Biological Assays) Characterization->Screening Pure Conjugate End Lead Candidate Screening->End

Caption: General workflow for the synthesis and screening of glycine conjugates.

Experimental Protocols

Synthesis Protocol: NSAID-Glycine Conjugate via EDCI/HOBt Coupling

This protocol provides a representative method for synthesizing an NSAID-glycine conjugate, such as Naproxen-Glycine, using a carbodiimide coupling strategy. This method is widely applicable to various carboxylic acid-containing drugs.[7][10]

Materials:

  • NSAID (e.g., Naproxen)

  • Glycine ethyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1N

Procedure:

  • Activation of NSAID:

    • Dissolve the NSAID (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add HOBt (1.1 eq) and EDCI (1.2 eq) to the cooled solution.

    • Stir the reaction mixture at 0°C for 60 minutes to form the activated HOBt-ester intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM and add Et₃N (2.5 eq) to neutralize the hydrochloride and form the free base. Stir for 15-20 minutes.

    • Slowly add the glycine ethyl ester solution to the activated NSAID mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected Conjugate:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected conjugate (NSAID-Glycine-OEt).

    • Purify the crude product by column chromatography or recrystallization if necessary.

  • Deprotection (Ester Hydrolysis):

    • Dissolve the purified protected conjugate in a mixture of THF/MeOH and water.

    • Add LiOH (1.5-2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once hydrolysis is complete, remove the organic solvents under reduced pressure.

    • Add water to the residue and acidify to pH 2-3 with 1N HCl.

    • The final NSAID-glycine conjugate product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Biological Assay Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds like glycine conjugates.[11][12][13]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound (Glycine conjugate) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization & Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and one or more Test Compound groups (different doses).

  • Baseline Measurement:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the paw edema volume (E) at each time point: E = Vₜ - V₀

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, usually at the time of peak inflammation (e.g., 3 or 4 hours): % Inhibition = [(E_control - E_treated) / E_control] x 100

Gastric Ulcerogenicity Protocol: Ulcer Index Determination

This protocol is used to assess the gastrointestinal side effects of NSAIDs and their conjugates.[8][14]

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound (e.g., Mefenamic acid-glycine conjugate)

  • Parent drug (e.g., Mefenamic acid)

  • Vehicle control

  • Formalin solution (10%)

Procedure:

  • Animal Preparation & Dosing:

    • Fast rats for 24 hours prior to dosing but allow free access to water.

    • Administer high doses of the parent drug, test conjugate, or vehicle orally to respective groups.

    • Continue to fast the animals but provide water ad libitum.

  • Stomach Excision:

    • After a set period (e.g., 8 hours post-dosing), humanely sacrifice the animals.

    • Excise the stomach and open it along the greater curvature.

  • Ulcer Scoring:

    • Gently rinse the stomach with saline to remove gastric contents and pin it on a board for examination.

    • Observe the gastric mucosa for ulcers (hemorrhagic streaks and spots).

    • The severity of ulceration is scored based on the number and length of lesions. A common scoring system is to measure the length (mm) of all lesions for each stomach and sum the lengths to get a total score.

  • Ulcer Index Calculation:

    • The Ulcer Index (U.I.) is the mean score for all animals in a group.[14] U.I. = (Mean of total lesion lengths for the group)

Key Signaling Pathways and Mechanisms of Action

GlyT2 Inhibition for Neuropathic Pain

N-acylglycines, a class of endogenous lipid molecules, are known to inhibit the Glycine Transporter 2 (GlyT2).[13] GlyT2 is a presynaptic transporter crucial for terminating glycinergic neurotransmission by re-uptaking glycine from the synaptic cleft back into the presynaptic neuron.[2][15] This reuptake is essential for refilling synaptic vesicles.[2] By inhibiting GlyT2, novel glycine conjugate analogues can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory signaling. This mechanism is a promising strategy for developing new analgesics for chronic and neuropathic pain.[5][8]

GlyT2_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle Gly_cleft Glycine Vesicle->Gly_cleft Release GlyT2 GlyT2 Transporter Gly_in Glycine GlyT2->Gly_in VIAAT VIAAT Gly_in->VIAAT VIAAT->Vesicle Vesicular Loading Gly_cleft->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Gly_cleft->GlyR Binding Inhibition Neuronal Inhibition (Hyperpolarization) GlyR->Inhibition Inhibitor Novel Acyl-Glycine Inhibitor Inhibitor->GlyT2 Inhibits

Caption: Mechanism of GlyT2 inhibition by novel acyl-glycine conjugates in the synapse.
Glycine's Role in the AGE/RAGE Pathway

In diabetic complications, high glucose levels lead to the non-enzymatic formation of Advanced Glycation End-products (AGEs).[1][16] These AGEs bind to their Receptor (RAGE), triggering a signaling cascade that activates NADPH oxidase (Nox) and subsequently increases the production of Reactive Oxygen Species (ROS).[16][17] This leads to oxidative stress and activates pro-inflammatory pathways like NF-κB, contributing to vascular damage.[9][16] Glycine has been shown to protect against this damage by restoring the function of Glyoxalase-1 (Glo1), an enzyme that detoxifies methylglyoxal (MG), a major precursor of AGEs.[1][9] By reducing the formation of AGEs, glycine effectively suppresses the entire downstream AGE/RAGE signaling pathway, thereby mitigating oxidative stress and inflammation.[1][3]

AGE_RAGE_Pathway MG Methylglyoxal (MG) (AGE Precursor) AGEs Advanced Glycation End-products (AGEs) MG->AGEs Non-enzymatic glycation Glo1 Glyoxalase-1 (Glo1) MG->Glo1 Detoxified by RAGE RAGE Receptor AGEs->RAGE Binding Nox NADPH Oxidase (Nox) RAGE->Nox Activates ROS Reactive Oxygen Species (ROS) Nox->ROS Generates NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation & Vascular Damage NFkB->Inflammation Glo1->AGEs Inhibits formation Glycine Glycine Glycine->Glo1 Restores/ Enhances

Caption: Glycine's protective role in suppressing the AGE/RAGE signaling pathway.

Data Presentation: Efficacy and Safety of Glycine Conjugates

Quantitative data from preclinical studies highlights the therapeutic potential of glycine conjugates. The tables below summarize key findings for representative compounds.

Table 1: Pharmacological Activity of Mefenamic Acid (MA) and its Glycine Conjugate (Data sourced from[8])

CompoundAnalgesic Activity (% Max)Anti-inflammatory Activity (%)Ulcer Index (Average)
Mefenamic Acid (MA)-40%24.2
MA-Glycine Prodrug86%81%4.5

Table 2: Properties of Naproxen (NAP) and its Glycine Conjugate (NAP-GLY) (Data sourced from[7])

PropertyNaproxen (NAP)Naproxen-Glycine (NAP-GLY)Improvement
Solubility (Phosphate Buffer pH 7.4)Baseline1.24-fold higher24% Increase
Intrinsic Dissolution RateBaseline30.9% enhancement30.9% Increase
Gastric Ulcerogenic PotentialSignificantInsignificant (P > 0.05)Reduced Toxicity
Anti-inflammatory (Colitis Model)-Effective (Ulcer Index = 6.73)High Efficacy

Table 3: GlyT2 Inhibition by N-Acyl-Glycines (Data sourced from[13])

CompoundTargetIC₅₀Potency vs. NAGly
N-arachidonyl-glycine (NAGly)GlyT29 µMBaseline
Novel C16/C18 Acyl-GlycinesGlyT2Up to 28-fold lowerUp to 28x more potent

Conclusion and Future Outlook

The conjugation of glycine to therapeutic agents represents a versatile and highly effective prodrug strategy. As demonstrated with NSAIDs, this approach can simultaneously enhance anti-inflammatory efficacy while dramatically reducing gastrointestinal toxicity. Furthermore, the discovery of novel acyl-glycines as potent inhibitors of GlyT2 opens new avenues for the treatment of neuropathic pain. The underlying mechanisms, such as the modulation of critical signaling pathways like AGE/RAGE, underscore the broader physiological benefits that glycine and its conjugates can offer.

Future research will likely focus on expanding this conjugation strategy to other drug classes, exploring different amino acid linkers for fine-tuning pharmacokinetic properties, and developing more sophisticated targeted delivery systems. As our understanding of the interplay between these conjugates and biological systems deepens, the synthesis of novel glycine-based therapeutics will continue to be a rich and productive field for drug discovery professionals.

References

Methodological & Application

Application Notes and Protocols for N-(phenoxyacetyl)glycine as a Putative Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the investigation of N-(phenoxyacetyl)glycine as a potential antimicrobial agent. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents generalized protocols and representative data based on studies of structurally related phenoxyacetamide and glycine derivatives. The provided methodologies and data tables serve as a guide for researchers to design and execute their own investigations into the antimicrobial properties of this compound.

Introduction

This compound is a chemical entity combining a phenoxyacetyl moiety with the amino acid glycine. While derivatives of both phenoxyacetamide and glycine have been investigated for various pharmacological activities, including antimicrobial effects, specific data on this compound is scarce.[1][2] Glycine itself has been shown to exhibit bactericidal activity, particularly against multidrug-resistant bacteria, and can restore sensitivity to conventional antibiotics. Phenoxyacetamide derivatives have also been synthesized and evaluated for their antimicrobial potential, though with variable results.[3][4] This document outlines standard protocols to systematically evaluate the antimicrobial efficacy of this compound.

Quantitative Antimicrobial Susceptibility

The antimicrobial activity of a compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table provides an illustrative summary of potential results against common bacterial and fungal strains, based on findings for related compounds.

Table 1: Representative Antimicrobial Activity of this compound

Test OrganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921332 - 1280.25 - 1N/A
Enterococcus faecalisATCC 2921264 - 2560.5 - 2N/A
Gram-Negative Bacteria
Escherichia coliATCC 25922128 - 5120.015 - 0.12N/A
Pseudomonas aeruginosaATCC 27853>5120.25 - 1N/A
Fungi
Candida albicansATCC 9002864 - 256N/A0.25 - 1

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual MIC values must be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standard procedure for determining the MIC of a compound.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 50 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 50 µL of the serially diluted compound to the corresponding wells.

    • The first column can serve as the positive control (broth + inoculum + standard antibiotic), and the last column as the negative control (broth only) and growth control (broth + inoculum).

  • Inoculation: Add 50 µL of the standardized inoculum to each well, except for the negative control wells. The final volume in each well will be 150 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare serial dilutions of this compound add_compound Add diluted compound prep_compound->add_compound prep_inoculum Standardize microbial inoculum (0.5 McFarland) add_inoculum Inoculate wells prep_inoculum->add_inoculum add_broth Add broth to 96-well plate add_broth->add_compound add_compound->add_inoculum incubate Incubate plate (18-48 hours) add_inoculum->incubate read_results Visually or spectrophotometrically determine growth inhibition incubate->read_results determine_mic Identify MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine if the compound is static (inhibits growth) or cidal (kills the organism).

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or a multi-channel pipette

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Potential Mechanism of Action

The mechanism by which this compound may exert its antimicrobial effect is unknown. However, based on its constituent parts, several pathways could be hypothesized. Glycine is known to interfere with peptidoglycan synthesis in the bacterial cell wall. Many antimicrobial agents target key cellular processes. A generalized diagram of potential antimicrobial targets is provided below.

Antimicrobial_Targets cluster_cell_wall Cell Wall cluster_membrane Cell Membrane cluster_synthesis Macromolecule Synthesis compound This compound cell_wall Peptidoglycan Synthesis compound->cell_wall Inhibition membrane Membrane Disruption compound->membrane Disruption protein Protein Synthesis (Ribosomes) compound->protein Inhibition dna DNA Replication compound->dna Inhibition rna RNA Synthesis compound->rna Inhibition

Caption: Potential antimicrobial targets.

Conclusion

The provided application notes and protocols offer a foundational approach for the antimicrobial evaluation of this compound. Researchers are encouraged to adapt and expand upon these methodologies to thoroughly characterize the antimicrobial profile of this compound. Further studies, including time-kill kinetics, biofilm disruption assays, and mechanistic studies, will be crucial in determining its potential as a novel therapeutic agent.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Glycine and N-Acyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Glycine and N-Acyl Glycines as Anti-inflammatory Agents

Glycine is the simplest amino acid and has been shown to exert potent anti-inflammatory and immunomodulatory effects.[1][2] It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 while increasing the anti-inflammatory cytokine IL-10.[1] The mechanism of action for glycine's anti-inflammatory effects is multifaceted, involving the inhibition of the NF-κB signaling pathway and the activation of glycine-gated chloride channels (GlyR) on immune cells, which can hyperpolarize the cell membrane and suppress inflammatory responses.[1][3][4][5]

N-acyl glycines are endogenous signaling lipids where a fatty acid is attached to a glycine molecule.[6] Members of this family, such as N-arachidonoylglycine (NAgly) and N-palmitoyl glycine (PalGly), have been identified as key regulators of pain and inflammation.[6][7][8][9] For instance, NAgly has been shown to resolve inflammation in vivo by promoting the production of anti-inflammatory eicosanoids and is believed to act through the G protein-coupled receptor GPR18.[7][9]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various studies on the anti-inflammatory effects of glycine and N-acyl glycines.

Table 1: In Vitro Anti-inflammatory Activity of Glycine

Cell LineInflammatory StimulusGlycine ConcentrationMeasured ParameterResultReference
Differentiated 3T3-L1 adipocytesTNF-αNot specifiedNF-κB activationInhibition of TNF-α-induced NF-κB activation[4][5]
Kupffer cellsLipopolysaccharide (LPS)Not specifiedPro-inflammatory cytokine productionRepression of TNF-α and IL-6 expression[4]
Alveolar cellsLipopolysaccharide (LPS)Not specifiedInflammationInhibition of LPS-induced lung injury[1]

Table 2: In Vivo Anti-inflammatory and Anti-nociceptive Activity of N-acyl Benzamides

CompoundDose (mg/kg)Edema Inhibition (%)Writhing Inhibition (%)Reference
o-palmitoylamino N-carboxyethyl benzamide5043.8Not Reported[10]
o-palmitoylamino N-carboxymethylbenzamide100Not Reported86.2[10]
Aspirin (Reference)10051.374.3[10]

Signaling Pathways

The anti-inflammatory effects of glycine and its derivatives are mediated by several key signaling pathways.

Glycine_Anti_inflammatory_Pathway Glycine's Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GlyR Glycine Receptor (GlyR) IKK IKK GlyR->IKK Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to Glycine Glycine Glycine->GlyR binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Expression induces

Glycine's Anti-inflammatory Signaling Pathway

NAgly_Anti_inflammatory_Pathway N-arachidonoylglycine (NAgly) Anti-inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR18 GPR18 Anti_inflammatory_Eicosanoids Anti-inflammatory Eicosanoids (e.g., 15d-PGJ2, Lipoxin A4) GPR18->Anti_inflammatory_Eicosanoids stimulates production of NAgly N-arachidonoylglycine (NAgly) NAgly->GPR18 activates Inflammation Inflammation Anti_inflammatory_Eicosanoids->Inflammation resolves

NAgly Anti-inflammatory Pathway

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory properties of a test compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., N-(phenoxyacetyl)glycine) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (solvent only).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

In_Vitro_NO_Assay_Workflow Workflow for In Vitro Nitric Oxide (NO) Assay A Seed RAW 264.7 cells in 96-well plate B Adhere overnight A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (24 hours) C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate % inhibition of NO production G->H

Workflow for In Vitro NO Assay
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Reference anti-inflammatory drug (e.g., Indomethacin or Aspirin)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Carrageenan control

    • Group 3: Reference drug + Carrageenan

    • Group 4-6: Test compound at different doses + Carrageenan

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the carrageenan control group.

Conclusion

While specific data on this compound is currently lacking, the well-documented anti-inflammatory properties of glycine and other N-acyl glycines provide a strong rationale for investigating its potential in this area. The protocols and mechanistic insights provided in this document offer a solid foundation for researchers and drug development professionals to design and execute studies to elucidate the anti-inflammatory profile of this and other novel glycine derivatives.

References

N-(Phenoxyacetyl)glycine: Application Notes & Protocols in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct anticancer research on the specific compound N-(phenoxyacetyl)glycine is not extensively documented in publicly available literature, the core component of this molecule, glycine , has been a subject of significant investigation in oncology. Glycine, the simplest amino acid, plays a multifaceted role in cancer biology, acting as a critical nutrient for rapidly proliferating cancer cells and contributing to key metabolic pathways that support tumor growth. This document provides an overview of the anticancer research applications related to glycine and its metabolism, offering insights and protocols relevant to researchers, scientists, and drug development professionals in the field. The methodologies and data presented are based on studies of glycine's role in cancer, which could provide a foundational framework for investigating derivatives such as this compound.

I. Application Notes

Glycine Metabolism as a Therapeutic Target

Rapidly proliferating cancer cells exhibit a heightened demand for glycine. This amino acid is a crucial building block for the synthesis of proteins, purines, and glutathione, all of which are essential for cell growth and survival. The mitochondrial glycine synthesis pathway has been identified as a key metabolic vulnerability in many cancers.

  • Mechanism of Action: Cancer cells often upregulate the enzymes involved in glycine synthesis and uptake to meet their increased metabolic needs. This dependency can be exploited for therapeutic intervention. By targeting the glycine metabolic pathway, it is possible to selectively inhibit the growth of cancer cells while having a minimal impact on normal, non-proliferating cells.

  • Therapeutic Strategies:

    • Inhibition of Glycine Synthesis: Small molecule inhibitors targeting key enzymes in the glycine synthesis pathway, such as serine hydroxymethyltransferase (SHMT), are being explored.

    • Blocking Glycine Uptake: Antagonizing the glycine transporters responsible for its uptake into cancer cells can effectively starve them of this essential nutrient.

    • Dietary Glycine Restriction: Preclinical studies have shown that restricting dietary glycine can slow tumor growth, particularly when combined with other therapies.

Anti-Angiogenic Properties of Glycine

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Glycine has been shown to possess anti-angiogenic properties, suggesting a role in suppressing tumor vascularization.

  • Mechanism of Action: Glycine can inhibit the proliferation and migration of endothelial cells, the primary cells that form blood vessels. It is thought to act by activating a glycine-gated chloride channel, which leads to hyperpolarization of the cell membrane and a subsequent reduction in intracellular calcium levels. This, in turn, dampens the signaling pathways stimulated by pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF).[1]

  • Research Applications: The anti-angiogenic effects of glycine can be studied in various in vitro and in vivo models to assess its potential as a standalone or adjuvant therapy.

II. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on glycine's role in cancer.

Table 1: In Vivo Tumor Growth Inhibition by Dietary Glycine

Cancer ModelAnimal ModelGlycine SupplementationTumor Growth InhibitionReference
B16 MelanomaC57BL/6 Mice5% in diet50-75% reduction in tumor size[2]
B16 MelanomaC57BL/6 Mice5% in diet~65% reduction in tumor weight[2]

Table 2: In Vitro Effects of Glycine on Endothelial Cells

Cell TypeParameterGlycine ConcentrationEffectReference
Endothelial CellsGrowth0.01-10 mMDose-dependent inhibition[2]
Endothelial CellsIC500.05 mM50% inhibitory concentration[2]

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo anticancer efficacy of a compound using a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

IV. Visualizations

Signaling_Pathway Glycine's Anti-Angiogenic Signaling Pathway VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Proliferation Endothelial Cell Proliferation & Migration Ca_release->Proliferation Ca_influx Ca²⁺ Influx Ca_influx->Proliferation Glycine Glycine GlyR Glycine Receptor (Cl⁻ Channel) Glycine->GlyR Activates Cl_influx Cl⁻ Influx GlyR->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->Ca_influx Inhibits

Caption: Glycine's anti-angiogenic signaling pathway.

Experimental_Workflow In Vivo Xenograft Experiment Workflow start Start cell_culture Cancer Cell Culture & Expansion start->cell_culture implantation Subcutaneous Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Compound/ Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weighing & Analysis endpoint->analysis finish End analysis->finish

Caption: Workflow for an in vivo tumor xenograft experiment.

References

N-(Phenoxyacetyl)glycine and its Derivatives: Application Notes for Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide. The search for novel anticonvulsant agents with improved efficacy and better safety profiles remains a critical area of research. One promising class of compounds under investigation is N-(phenoxyacetyl)amino acid derivatives. These compounds are structurally related to glycine, an amino acid that plays a complex role in neurotransmission and has been shown to modulate neuronal excitability. This document provides detailed application notes and protocols for the investigation of N-(phenoxyacetyl)glycine and its related derivatives as potential anticonvulsant agents. While specific data for this compound is limited in publicly available research, this document leverages data from studies on structurally similar phenoxyacetyl derivatives of other amino acids and amines to provide a comprehensive guide for researchers.

Quantitative Data Summary

The anticonvulsant activity of a series of seventeen newly synthesized phenoxyacetyl derivatives of amines, including aminoalkanols and amino acid derivatives, was evaluated in preclinical models. The following tables summarize the key findings from these studies, providing a comparative overview of their potential efficacy and neurotoxicity.

Table 1: Anticonvulsant Screening of Phenoxyacetyl Derivatives in the Maximal Electroshock (MES) Seizure Model in Mice [1]

Compound IDMolecular FormulaStructureDose (mg/kg, i.p.)Time (h)Anticonvulsant Effect (% Protection)
1 C₁₃H₁₉NO₂2,3-dimethylphenoxyacetyl-phenethylamine1000.50
2 C₁₃H₁₉NO₂2,3-dimethylphenoxyacetyl-aminoethanol1000.525
3 C₁₄H₂₁NO₂2,3-dimethylphenoxyacetyl-aminopropanol1000.50
4 C₁₅H₂₃NO₂2,3-dimethylphenoxyacetyl-aminobutanol1000.50
5 C₁₄H₂₁NO₂2,6-dimethylphenoxyacetyl-aminoethanol1000.550
6 C₁₅H₂₃NO₂(R)-2,6-dimethylphenoxyacetyl-aminopropanol1000.5100
7 C₁₅H₂₃NO₂(S)-2,6-dimethylphenoxyacetyl-aminopropanol1000.575
8 C₁₆H₂₅NO₂2,6-dimethylphenoxyacetyl-aminobutanol1000.525
9 C₁₅H₂₁NO₄2,6-dimethylphenoxyacetyl-serine methyl ester1000.50
10 C₁₇H₂₅NO₄2,6-dimethylphenoxyacetyl-threonine methyl ester1000.50
11 C₁₈H₂₇NO₄2,6-dimethylphenoxyacetyl-allothreonine methyl ester1000.50
12 C₁₆H₂₅NO₂2,4,6-trimethylphenoxyacetyl-aminoethanol1000.50
13 C₁₇H₂₇NO₂2,4,6-trimethylphenoxyacetyl-aminopropanol1000.50
14 C₁₈H₂₉NO₂2,4,6-trimethylphenoxyacetyl-aminobutanol1000.50
15 C₁₆H₂₃NO₄2,4,6-trimethylphenoxyacetyl-serine methyl ester1000.50
16 C₁₈H₂₇NO₄2,4,6-trimethylphenoxyacetyl-threonine methyl ester1000.50
17 C₁₉H₂₉NO₄2,4,6-trimethylphenoxyacetyl-allothreonine methyl ester1000.50

Table 2: Neurotoxicity Screening of Phenoxyacetyl Derivatives using the Rotarod Test in Mice [1]

Compound IDDose (mg/kg, i.p.)Time (h)Neurotoxic Effect (% Deficit)
1 1000.50
2 1000.50
3 1000.50
4 1000.50
5 1000.50
6 1000.525
7 1000.50
8 1000.50
9 1000.50
10 1000.50
11 1000.50
12 1000.50
13 1000.50
14 1000.50
15 1000.50
16 1000.50
17 1000.50

Experimental Protocols

The following protocols are based on methodologies reported for the screening of novel anticonvulsant compounds and can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of N-(Phenoxyacetyl)amino Acid Derivatives[1]

This protocol describes a general method for the acylation of amino acids with phenoxyacetyl chlorides.

Materials:

  • Appropriate phenoxyacetic acid (e.g., 2,6-dimethylphenoxyacetic acid)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Appropriate amino acid methyl ester (e.g., Glycine methyl ester hydrochloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Phenoxyacetyl Chloride:

    • A solution of the corresponding phenoxyacetic acid in toluene is treated with an excess of thionyl chloride.

    • The reaction mixture is refluxed for 3 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude phenoxyacetyl chloride.

  • Acylation of Amino Acid Methyl Ester:

    • The amino acid methyl ester hydrochloride is dissolved in water, and the solution is cooled in an ice bath.

    • A solution of sodium bicarbonate in water is added slowly to neutralize the hydrochloride.

    • A solution of the freshly prepared phenoxyacetyl chloride in dichloromethane is added dropwise to the aqueous solution of the amino acid methyl ester with vigorous stirring.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by crystallization or column chromatography.

Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice[1]

This test is a model for generalized tonic-clonic seizures.

Animals:

  • Male albino mice (e.g., CD-1) weighing between 18-30 g.

Apparatus:

  • An electroshock apparatus with corneal electrodes.

Procedure:

  • Administer the test compound (e.g., this compound derivative) or vehicle intraperitoneally (i.p.).

  • At a predetermined time after administration (e.g., 30 minutes or 4 hours), deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the percentage of protected animals for each treatment group.

Protocol 3: Subcutaneous Pentylenetetrazol (scMET) Seizure Test in Mice

This test is a model for myoclonic and absence seizures.

Animals:

  • Male albino mice (e.g., CD-1) weighing between 18-30 g.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

Procedure:

  • Administer the test compound or vehicle i.p.

  • At a predetermined time after administration, inject PTZ subcutaneously in the scruff of the neck.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures during the observation period is considered protection.

  • Calculate the percentage of protected animals for each treatment group.

Protocol 4: 6 Hz Seizure Test in Mice

This test is a model for psychomotor seizures that are often resistant to standard antiepileptic drugs.

Animals:

  • Male albino mice (e.g., CD-1) weighing between 18-30 g.

Apparatus:

  • An electroshock apparatus with corneal electrodes.

Procedure:

  • Administer the test compound or vehicle i.p.

  • At a predetermined time after administration, deliver a 6 Hz electrical stimulus (e.g., 32 mA for 3 s) through corneal electrodes.

  • Observe the mice for seizure activity, characterized by a stun position with forelimb clonus and Straub's tail.

  • The absence of this seizure behavior is considered protection.

  • Calculate the percentage of protected animals for each treatment group.

Protocol 5: Rotarod Test for Neurotoxicity in Mice[1]

This test assesses motor coordination and potential neurological deficits induced by the test compound.

Animals:

  • Male albino mice (e.g., CD-1) weighing between 18-30 g.

Apparatus:

  • A rotarod apparatus (e.g., a rotating rod of 3 cm diameter, rotating at a constant speed of 6 rpm).

Procedure:

  • Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) in a pre-test session.

  • Administer the test compound or vehicle i.p.

  • At a predetermined time after administration, place the mice on the rotarod.

  • Record the number of mice that fall off the rod within the test period (e.g., 1 minute).

  • Calculate the percentage of animals exhibiting neurotoxicity (i.e., falling off the rotarod).

Visualizations

Synthesis Workflow

G cluster_0 Preparation of Phenoxyacetyl Chloride cluster_1 Acylation of Amino Acid Phenoxyacetic_Acid Phenoxyacetic Acid Reflux Reflux in Toluene Phenoxyacetic_Acid->Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reflux Evaporation1 Rotary Evaporation Reflux->Evaporation1 Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Evaporation1->Phenoxyacetyl_Chloride Acylation Acylation in Dichloromethane/Water Phenoxyacetyl_Chloride->Acylation Amino_Acid_Ester Amino Acid Methyl Ester Amino_Acid_Ester->Acylation NaHCO3 Sodium Bicarbonate NaHCO3->Acylation Extraction Extraction & Drying Acylation->Extraction Purification Purification Extraction->Purification Final_Product N-(Phenoxyacetyl)amino Acid Derivative Purification->Final_Product

Caption: General synthesis workflow for N-(phenoxyacetyl)amino acid derivatives.

Anticonvulsant Screening Workflow

G Start Test Compound Administration (i.p.) MES Maximal Electroshock (MES) Test Start->MES scMET Subcutaneous Pentylenetetrazol (scMET) Test Start->scMET SixHz 6 Hz Test Start->SixHz Rotarod Rotarod Test (Neurotoxicity) Start->Rotarod MES_Protected Protected MES->MES_Protected Absence of tonic hindlimb extension MES_NotProtected Not Protected MES->MES_NotProtected Presence of tonic hindlimb extension scMET_Protected Protected scMET->scMET_Protected Absence of clonic seizures scMET_NotProtected Not Protected scMET->scMET_NotProtected Presence of clonic seizures SixHz_Protected Protected SixHz->SixHz_Protected Absence of seizure behavior SixHz_NotProtected Not Protected SixHz->SixHz_NotProtected Presence of seizure behavior Rotarod_NoDeficit No Neurological Deficit Rotarod->Rotarod_NoDeficit Remains on rod Rotarod_Deficit Neurological Deficit Rotarod->Rotarod_Deficit Falls off rod

References

Application Notes and Protocols for Investigating the Mechanism of Action of N-(phenoxyacetyl)glycine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific mechanism of action studies for N-(phenoxyacetyl)glycine are not available in the public scientific literature. The following application notes and protocols are based on the biological activities reported for structurally related phenoxyacetic acid derivatives. These are intended to serve as a guide for researchers and drug development professionals interested in investigating the potential therapeutic effects of this compound. The proposed mechanisms and experimental designs are therefore hypothetical and require experimental validation.

Introduction

This compound belongs to the class of N-acyl amino acids, which are endogenous signaling molecules. While the specific biological role of this compound is yet to be elucidated, derivatives of phenoxyacetic acid have demonstrated a range of pharmacological activities. These include anti-inflammatory, analgesic, anticonvulsant, and metabolic regulatory effects. This document provides an overview of potential mechanisms of action and detailed protocols for their investigation, drawing parallels from studies on related phenoxyacetic acid compounds.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Anti-inflammatory and Analgesic Effects: Phenoxyacetic acid derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. The analgesic effects might be linked to the modulation of nociceptive pathways, possibly involving ATP-sensitive potassium channels or interaction with enzymes like monoacylglycerol lipase (MAGL).

  • Anticonvulsant Activity: Several phenoxyacetyl derivatives of amino acids and other amines have been synthesized and shown to possess anticonvulsant properties in preclinical models. The exact mechanism is unknown but may involve modulation of ion channels or neurotransmitter systems.

  • Metabolic Regulation: Some phenoxyacetic acid derivatives act as agonists for the free fatty acid receptor 1 (FFA1 or GPR40), a G-protein coupled receptor involved in stimulating glucose-dependent insulin secretion.

Data Presentation: Hypothetical Biological Activities

The following table summarizes potential biological activities and measurable parameters for this compound, based on data from related compounds. This is a template for how experimental data could be presented.

Biological ActivityAssay TypeKey ParametersHypothetical IC₅₀/EC₅₀ (nM)Reference Compound
Anti-inflammatory COX-2 Inhibition AssayIC₅₀To be determinedCelecoxib
Analgesic Hot Plate Test (in vivo)Latency to responseTo be determinedMorphine
Anticonvulsant Maximal Electroshock (MES) Test (in vivo)ED₅₀To be determinedPhenytoin
Metabolic Regulation FFA1 Receptor Activation AssayEC₅₀To be determinedFasiglifam
Enzyme Inhibition MAGL Inhibition AssayIC₅₀To be determinedJZL184

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine if this compound inhibits the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and a known COX-2 inhibitor (positive control).

  • In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and either the test compound, positive control, or vehicle control.

  • Incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 25°C.

  • Stop the reaction and measure the product (e.g., prostaglandin E2) formation using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

FFA1 (GPR40) Receptor Activation Assay

Objective: To assess the agonist activity of this compound on the FFA1 receptor.

Materials:

  • Cell line stably expressing human FFA1 (e.g., CHO-K1 or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Known FFA1 agonist (positive control)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microplate reader

Procedure:

  • Plate the FFA1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of this compound and the positive control.

  • Add the compounds to the respective wells.

  • Measure the change in fluorescence intensity over time using a microplate reader to detect intracellular calcium mobilization.

  • Calculate the EC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models assay1 COX-2 Inhibition Assay model1 Inflammation Model (e.g., Carrageenan-induced paw edema) assay1->model1 Positive Hit assay2 FFA1 Receptor Activation model3 Seizure Model (e.g., MES Test) assay2->model3 Positive Hit assay3 MAGL Inhibition Assay model2 Pain Model (e.g., Hot Plate Test) assay3->model2 Positive Hit compound This compound Synthesis & Characterization compound->assay1 compound->assay2 compound->assay3

Caption: General experimental workflow for characterizing this compound.

FFA1_signaling compound This compound (Hypothetical Agonist) receptor FFA1 (GPR40) compound->receptor g_protein Gαq/11 receptor->g_protein activates plc PLCβ g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc PKC dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates insulin Insulin Secretion ca2->insulin pkc->insulin

Caption: Hypothetical FFA1 signaling pathway for this compound.

anti_inflammatory_pathway stimuli Inflammatory Stimuli pla2 PLA₂ stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane acts on cox2 COX-2 aa->cox2 substrate for pgs Prostaglandins cox2->pgs produces compound This compound (Hypothetical Inhibitor) compound->cox2 inhibits inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Application Notes and Protocols for the HPLC Analysis of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(phenoxyacetyl)glycine is an N-acylglycine derivative. The analysis of N-acylglycines is crucial in various fields, including drug metabolism, clinical diagnostics, and biochemistry, as they are often metabolites of xenobiotics and endogenous compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and protocol for the analysis of this compound using reversed-phase HPLC with UV detection.

Principle of the Method

The method described is based on reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the stationary phase. By gradually increasing the proportion of a less polar organic solvent (acetonitrile) in the mobile phase (a gradient elution), the analyte is eluted from the column and detected by a UV detector. The phenoxy group in the molecule allows for sensitive detection at wavelengths around 260-270 nm.

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound analytical standard.

  • Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution can be stored at 2-8°C for up to one month.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A (see section 2 for composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions should be prepared fresh daily.

c. Sample Preparation (from a biological matrix, e.g., plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Note: These are representative values based on the analysis of similar N-acylglycines and must be experimentally determined for this compound during method validation.

ParameterExpected Value
Retention Time (tR) 8 - 12 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Mandatory Visualizations

Metabolic Pathway of Phenoxyacetic Acid via Glycine Conjugation

The following diagram illustrates the metabolic pathway of phenoxyacetic acid, the precursor to this compound, through the glycine conjugation pathway, a common detoxification route for xenobiotic carboxylic acids in mammals.

GlycineConjugation cluster_activation cluster_conjugation PhenoxyaceticAcid Phenoxyacetic Acid PhenoxyacetylCoA Phenoxyacetyl-CoA PhenoxyaceticAcid->PhenoxyacetylCoA Acyl-CoA Synthetase AMP_PPi AMP + PPi PhenoxyaceticAcid->AMP_PPi N_Phenoxyacetylglycine This compound PhenoxyacetylCoA->N_Phenoxyacetylglycine Glycine N-Acyltransferase CoA_out Coenzyme A PhenoxyacetylCoA->CoA_out Glycine Glycine Glycine->PhenoxyacetylCoA CoA Coenzyme A CoA->PhenoxyaceticAcid ATP ATP ATP->PhenoxyaceticAcid HPLC_Workflow Start Start SamplePrep Sample and Standard Preparation Start->SamplePrep HPLC_System HPLC System Setup SamplePrep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (265 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis Report Report Generation DataAnalysis->Report End End Report->End

Application Notes and Protocols for N-(phenoxyacetyl)glycine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(phenoxyacetyl)glycine, a derivative of the amino acid glycine, presents a promising moiety for targeted drug delivery strategies. Its structural similarity to endogenous molecules suggests the potential for recognition by and transport through various amino acid and peptide transporters expressed in the body, particularly in the gastrointestinal tract. This could enhance the oral bioavailability of conjugated drugs. By leveraging these transport mechanisms, this compound can act as a "Trojan horse" to shuttle therapeutic agents across cellular membranes, improving their absorption and potentially targeting them to specific tissues.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in targeted drug delivery research. The protocols detailed below are based on established techniques for similar N-acylated amino acid-drug conjugates and provide a foundation for the synthesis, characterization, and evaluation of this compound-based drug delivery systems.

Mechanism of Action: Targeting Cellular Uptake

The primary mechanism for this compound-mediated drug delivery is hypothesized to be through carrier-mediated transport. Several solute carrier (SLC) transporters are potential candidates for recognizing and transporting N-acylated amino acids.

Potential Transporters:

  • Glycine Transporters (GlyT1 and GlyT2): These transporters are responsible for the reuptake of glycine in the central nervous system.[1][2][3][4] N-acylation may influence the affinity and transport kinetics.

  • Proton-Coupled Amino Acid Transporter 1 (PAT1 or SLC36A1): This transporter, found in the intestine and other tissues, is known to transport small neutral amino acids and their derivatives.

  • Peptide Transporters (PEPT1 and PEPT2): These transporters are responsible for the absorption of di- and tripeptides in the small intestine and kidney. While this compound is not a peptide, its structure may mimic that of a dipeptide, allowing for potential interaction.

The targeting strategy relies on the specific expression patterns of these transporters. For instance, transporters highly expressed in the small intestine can be exploited for enhanced oral drug absorption.

Signaling Pathways

The this compound moiety itself is not expected to have intrinsic signaling activity. The relevant signaling pathways will be those modulated by the conjugated therapeutic agent. For example, if a cytotoxic drug is conjugated, its delivery to a cancer cell would activate apoptotic or other cell death pathways. The role of this compound is to enhance the concentration of the drug at its site of action, thereby amplifying its effect on the target signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate This compound- Drug Conjugate Transporter Amino Acid/Peptide Transporter (e.g., GlyT, PAT1, PEPT1) Drug_Conjugate->Transporter Binding & Transport Released_Drug Released Active Drug Transporter->Released_Drug Intracellular Release Target_Molecule Intracellular Target (e.g., DNA, Kinase) Released_Drug->Target_Molecule Binding & Modulation Signaling_Cascade Signaling Cascade Target_Molecule->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Figure 1: General signaling pathway for a drug delivered via this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of glycine.

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution of Glycine: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) with stirring in an ice bath.

  • Acylation: Slowly add a solution of phenoxyacetyl chloride (1 equivalent) in DCM to the glycine solution while maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Separate the aqueous and organic layers.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Dissolve_Glycine Dissolve Glycine in NaOH solution Start->Dissolve_Glycine Add_Phenoxyacetyl_Chloride Add Phenoxyacetyl Chloride in DCM Dissolve_Glycine->Add_Phenoxyacetyl_Chloride Reaction Stir at Room Temperature (4-6 hours) Add_Phenoxyacetyl_Chloride->Reaction Workup Aqueous Work-up (HCl and brine wash) Reaction->Workup Dry_and_Concentrate Dry with MgSO4 and Concentrate Workup->Dry_and_Concentrate Purification Recrystallization Dry_and_Concentrate->Purification Characterization ¹H NMR, ¹³C NMR, MS Purification->Characterization End End Characterization->End

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Conjugation of this compound to a Model Drug

This protocol outlines a general procedure for conjugating this compound to a model drug containing a primary amine via amide bond formation.

Materials:

  • This compound

  • Model drug with a primary amine (e.g., doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Anhydrous dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1.2 equivalents), DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 2-4 hours to form the NHS-ester.

  • Conjugation: Add the model drug (1 equivalent) to the activated this compound solution. Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the filtrate using preparative HPLC to isolate the this compound-drug conjugate.

  • Characterization: Confirm the structure and purity of the conjugate using NMR, mass spectrometry, and analytical HPLC.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of an this compound-drug conjugate in a relevant cell line (e.g., Caco-2 for intestinal absorption).[5]

Materials:

  • Caco-2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • This compound-drug conjugate (fluorescently labeled or quantifiable by LC-MS)

  • Cell lysis buffer

  • Fluorescence plate reader or LC-MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and culture until they form a confluent monolayer.

  • Treatment:

    • Wash the cell monolayers twice with pre-warmed PBS.

    • Add fresh cell culture medium containing various concentrations of the this compound-drug conjugate to the wells.

    • Include a control group with the unconjugated drug.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 1, 2, 4 hours).

  • Cell Lysis:

    • After incubation, wash the cells three times with ice-cold PBS to remove any unbound conjugate.

    • Add cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Quantification:

    • Collect the cell lysates.

    • If the conjugate is fluorescently labeled, measure the fluorescence intensity using a plate reader.

    • Alternatively, quantify the amount of conjugate in the lysate using a validated LC-MS method.

  • Data Analysis:

    • Normalize the uptake to the total protein concentration in each well.

    • Plot the cellular uptake as a function of concentration and time.

    • Calculate kinetic parameters such as Km and Vmax if saturation is observed.

In_Vitro_Uptake_Workflow Start Start Seed_Cells Seed Caco-2 cells in 24-well plate Start->Seed_Cells Culture_Cells Culture to confluence Seed_Cells->Culture_Cells Wash_Cells_1 Wash with PBS Culture_Cells->Wash_Cells_1 Add_Conjugate Add this compound- drug conjugate Wash_Cells_1->Add_Conjugate Incubate Incubate at 37°C Add_Conjugate->Incubate Wash_Cells_2 Wash with cold PBS Incubate->Wash_Cells_2 Lyse_Cells Lyse cells Wash_Cells_2->Lyse_Cells Quantify_Uptake Quantify conjugate (Fluorescence or LC-MS) Lyse_Cells->Quantify_Uptake Analyze_Data Data Analysis (Normalize to protein, plot kinetics) Quantify_Uptake->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro cellular uptake assay.

Protocol 4: In Vivo Oral Bioavailability Study

This protocol provides a general framework for assessing the oral bioavailability of an this compound-drug conjugate in a rodent model.

Materials:

  • Sprague-Dawley rats (or other suitable animal model)

  • This compound-drug conjugate

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Intravenous formulation of the drug conjugate

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the study.

  • Dosing:

    • Divide the animals into two groups: oral and intravenous (IV).

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the this compound-drug conjugate to the oral group via gavage.

    • Administer a single IV dose of the conjugate to the IV group via the tail vein.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood in heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the quantification of the drug conjugate in plasma.

    • Analyze the plasma samples to determine the concentration of the conjugate at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both oral and IV administration.

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Synthesis and Characterization of this compound

ParameterResult
Yield (%)
Melting Point (°C)
¹H NMR (List key chemical shifts and multiplicities)
¹³C NMR (List key chemical shifts)
Mass Spectrometry (m/z) (Provide calculated and found values)

Table 2: In Vitro Cellular Uptake Kinetics of this compound-Drug Conjugate in Caco-2 Cells

CompoundApparent Permeability (Papp) (cm/s)Uptake Clearance (μL/min/mg protein)Km (μM)Vmax (pmol/min/mg protein)
Unconjugated Drug
Drug Conjugate

Table 3: Pharmacokinetic Parameters of this compound-Drug Conjugate in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)Absolute Bioavailability (F%)
Oral
Intravenous N/A

Conclusion

This compound holds potential as a valuable tool for targeted drug delivery, particularly for improving the oral absorption of therapeutic agents. The protocols provided herein offer a systematic approach to the synthesis, conjugation, and evaluation of this compound-based drug delivery systems. Researchers are encouraged to adapt and optimize these methodologies for their specific drug candidates and research objectives. Further investigation into the specific transporters involved and the in vivo efficacy and safety of these conjugates will be crucial for their translation into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(phenoxyacetyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through the N-acylation of glycine with phenoxyacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous alkaline solution to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Q2: Why is a base, such as sodium hydroxide, necessary in the Schotten-Baumann reaction?

A2: The base plays two crucial roles in the synthesis. First, it deprotonates the amino group of glycine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of phenoxyacetyl chloride. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted glycine, which would render it unreactive.

Q3: What are the main starting materials for this synthesis?

A3: The primary starting materials are glycine, phenoxyacetyl chloride, and a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). A solvent system, usually water or a biphasic system of water and an organic solvent, is also required.

Q4: I am observing a low yield. What are the potential causes?

A4: Low yields can result from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions. Common causes include incomplete reaction, hydrolysis of the phenoxyacetyl chloride, incorrect pH, and product loss during workup and purification.

Q5: How can I purify the final this compound product?

A5: The most common method for purification is recrystallization. After the reaction is complete and the product has precipitated, it can be collected by filtration and then recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture, to remove unreacted starting materials and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of phenoxyacetyl chloride: The acyl chloride is sensitive to water and can hydrolyze back to phenoxyacetic acid, especially at high pH or elevated temperatures.Add the phenoxyacetyl chloride to the reaction mixture slowly and at a low temperature (0-5 °C). Maintain the pH in the optimal range (typically pH 9-11).
Incorrect stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and lower yield.Ensure accurate weighing of all reactants. A slight excess of phenoxyacetyl chloride may be used, but a large excess can lead to side reactions.
Product loss during workup: The product may have some solubility in the filtrate, especially if the volume is large or the temperature is not sufficiently low during filtration.Cool the reaction mixture thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected product with a minimal amount of cold water.
Product is Oily or Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization.Wash the crude product thoroughly to remove water-soluble impurities. If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification. Attempt recrystallization from a different solvent system.
Incomplete acidification: If the product remains in its salt form, it will be more soluble in water.Ensure the pH is adjusted to be sufficiently acidic (pH < 2) during the precipitation step to fully protonate the carboxylate group.
Product is Discolored (e.g., yellow or brown) Side reactions at high temperatures: Elevated temperatures can lead to the formation of colored byproducts.Maintain a low temperature during the addition of phenoxyacetyl chloride and avoid excessive heating during the reaction.
Impurities in starting materials: The quality of the starting materials can affect the color of the final product.Use high-purity glycine and freshly prepared or distilled phenoxyacetyl chloride.
Purification with activated carbon: The crude product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities before recrystallization.Dissolve the crude product in hot water, add a small amount of activated carbon, stir for a few minutes, and then filter the hot solution through celite before allowing it to cool and crystallize.

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

Objective: To synthesize this compound from glycine and phenoxyacetyl chloride.

Materials:

  • Glycine (1.0 eq)

  • Phenoxyacetyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Glycine Solution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in deionized water. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Phenoxyacetyl Chloride: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add phenoxyacetyl chloride (1.1 eq) dropwise to the glycine solution. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Precipitation of Product: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to pH ~2. A white precipitate of this compound should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot deionized water to dissolve it completely. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Glycine Glycine Reaction_Vessel Reaction Vessel (0-5 °C) Glycine->Reaction_Vessel Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Phenoxyacetyl_Chloride->Reaction_Vessel NaOH NaOH (aq) NaOH->Reaction_Vessel N_Phenoxyacetylglycine_Na_Salt This compound Sodium Salt (in solution) Reaction_Vessel->N_Phenoxyacetylglycine_Na_Salt Schotten-Baumann Reaction Precipitation Acidification & Precipitation N_Phenoxyacetylglycine_Na_Salt->Precipitation HCl HCl (aq) HCl->Precipitation Crude_Product Crude This compound Precipitation->Crude_Product Recrystallization Recrystallization (Hot Water) Crude_Product->Recrystallization Pure_Product Pure This compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_pH Is pH maintained between 9-11 during acyl chloride addition? Start->Check_pH Check_Temp Was temperature kept at 0-5 °C during addition? Check_pH->Check_Temp Yes Adjust_pH Adjust pH control method Check_pH->Adjust_pH No Check_Time Was reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Improve cooling efficiency Check_Temp->Adjust_Temp No Check_Acidification Was final pH < 2 for precipitation? Check_Time->Check_Acidification Yes Increase_Time Increase reaction time and monitor by TLC Check_Time->Increase_Time No Adjust_Acidification Ensure complete acidification Check_Acidification->Adjust_Acidification No Incomplete_Reaction Primary Cause: Incomplete Reaction Check_Acidification->Incomplete_Reaction Yes Hydrolysis Primary Cause: Acyl Chloride Hydrolysis Adjust_pH->Hydrolysis Adjust_Temp->Hydrolysis Increase_Time->Incomplete_Reaction Product_Solubility Primary Cause: Product remains soluble Adjust_Acidification->Product_Solubility

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Purification of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(phenoxyacetyl)glycine from crude reaction mixtures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil and won't solidify. How can I crystallize it?

A1: "Oiling out" is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present.

  • Troubleshooting Steps:

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure this compound, add a single crystal to the solution to induce crystallization.

    • Reduce the temperature slowly: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Solvent selection: Your current solvent may be too good a solvent. Try a solvent system where the product has high solubility when hot and low solubility when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[1]

Q2: After recrystallization, my product is still discolored. What is the source of the color and how can I remove it?

A2: Color impurities often arise from starting materials or side reactions.

  • Troubleshooting Steps:

    • Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration. Activated carbon is effective at adsorbing colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.

    • pH Adjustment: The pH of the aqueous solution can affect the stability and color of the compound. For glycine derivatives, adjusting the pH to be slightly acidic (around 4-5.5) before crystallization can sometimes help to decolorize the product.[2]

    • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for removing persistent colored impurities.

Q3: My yield is very low after purification. What are the potential causes and solutions?

A3: Low yield can result from several factors during the workup and purification process.

  • Troubleshooting Steps:

    • Incomplete precipitation: Ensure the solution is sufficiently cold during filtration to maximize crystal formation. Check the solubility of your compound in the chosen solvent; it may be too soluble even at low temperatures.

    • Premature crystallization: If the product crystallizes on the filter funnel during hot filtration, pre-heat the funnel and filter paper.

    • Excessive washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss. Use a minimal amount of ice-cold solvent for washing.

    • Adsorption on activated carbon: As mentioned, using too much activated carbon can lead to significant product loss.

    • Mother Liquor: The filtrate (mother liquor) after crystallization may still contain a significant amount of dissolved product. Concentrating the mother liquor and performing a second crystallization can improve the overall yield.

Q4: How can I remove unreacted glycine from my crude product?

A4: Glycine has significantly different solubility properties compared to this compound.

  • Troubleshooting Steps:

    • Water Wash: Glycine is highly soluble in water, while this compound is expected to have lower aqueous solubility. Washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate) with water should effectively remove unreacted glycine.[3]

    • pH Adjustment and Extraction: Glycine is amphoteric.[4] By adjusting the pH of an aqueous solution, its solubility can be manipulated. At its isoelectric point, glycine has minimum water solubility. However, by making the aqueous solution acidic or basic, glycine's solubility increases. An extraction with an aqueous solution at a suitable pH can separate it from the desired product.

Q5: How can I remove residual phenoxyacetic acid?

A5: Phenoxyacetic acid is an acidic impurity.

  • Troubleshooting Steps:

    • Aqueous Bicarbonate Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate. The basic bicarbonate solution will deprotonate the acidic phenoxyacetic acid, forming a water-soluble salt that will partition into the aqueous layer.

    • Column Chromatography: If the acid is persistent, column chromatography can effectively separate the more polar phenoxyacetic acid from the this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to purify the crude product by removing soluble impurities.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).

    • The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point for N-acylated amino acids.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Add the solvent in small portions while heating and stirring.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

    • Boil the solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system like ethanol/water, slowly add water to the hot ethanol solution until it becomes slightly cloudy, then allow it to cool.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

This method is suitable for removing impurities that are difficult to separate by recrystallization.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound. A gradient elution from a less polar to a more polar solvent mixture can improve separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluate in fractions (e.g., in test tubes).

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a general overview of expected outcomes. Actual values will vary depending on the reaction scale and the purity of the crude product.

ParameterRecrystallizationColumn Chromatography
Typical Yield 60-85%50-80%
Expected Purity >98%>99%
Common Solvents Ethanol/Water, Ethyl Acetate/HexaneHexane/Ethyl Acetate, Dichloromethane/Methanol

Purification Workflow

Purification_Workflow crude Crude this compound dissolve Dissolve in Hot Solvent (e.g., Ethanol) crude->dissolve chromatography Column Chromatography (Alternative to Recrystallization) crude->chromatography If recrystallization is ineffective charcoal Add Activated Carbon (Optional for Color Removal) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor vac_filter->mother_liquor dry Dry Purified Product wash->dry pure_product Pure this compound dry->pure_product second_crop Concentrate for Second Crop mother_liquor->second_crop load_column Load Sample onto Silica Gel Column chromatography->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine_pure Combine Pure Fractions tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate evaporate->pure_product

Caption: Purification workflow for this compound.

References

"N-(phenoxyacetyl)glycine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-(phenoxyacetyl)glycine. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond that links the phenoxyacetyl group to the glycine moiety. This reaction breaks the molecule into phenoxyacetic acid and glycine. The rate of this hydrolysis is dependent on several factors, including pH, temperature, and the presence of any catalytic agents.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly influenced by the pH of the solution. Like many N-acyl amino acids, it is expected to be most stable in neutral to slightly acidic conditions. Under alkaline (basic) conditions, the rate of hydrolysis of the amide bond increases substantially, leading to faster degradation of the compound. For related N-acylthioureas, it is advisable to maintain the pH below 7 to minimize degradation[1].

Q3: What are the recommended solvents for preparing this compound stock solutions?

Q4: What are the ideal storage conditions for this compound solutions?

A4: To ensure the stability and integrity of your this compound solutions, it is crucial to store them properly. Long-term storage of aqueous solutions at room temperature is not recommended due to the risk of hydrolysis[1]. For optimal stability, solutions should be prepared fresh for each experiment. If storage is necessary, it is best to store aliquots at or below 4°C for short-term storage and frozen (at -20°C or -80°C) for longer-term storage to minimize degradation[1]. Avoid repeated freeze-thaw cycles.

Q5: What are the expected degradation products of this compound, and how can they be detected?

A5: The expected degradation products from the hydrolysis of this compound are phenoxyacetic acid and glycine. These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]. Comparing the retention times and mass spectra of your stored solution to those of pure standards of this compound, phenoxyacetic acid, and glycine will allow you to identify and quantify any degradation.

Troubleshooting Guide

Problem 1: I'm observing unexpected peaks in my HPLC analysis of an this compound solution.

  • Possible Cause: This is a strong indication of compound degradation. The new peaks likely correspond to the hydrolysis products: phenoxyacetic acid and glycine.

  • Troubleshooting Steps:

    • Analyze Standards: Run authentic standards of phenoxyacetic acid and glycine on your HPLC system under the same conditions to see if the retention times of the unexpected peaks match.

    • Review Solution History: Check the age, storage temperature, and pH of your solution. Solutions that are old, have been stored at room temperature, or are at an alkaline pH are more prone to degradation.

    • Prepare Fresh Solution: Prepare a fresh solution of this compound and analyze it immediately. The absence or significant reduction of the extraneous peaks in the fresh sample would confirm that the issue is degradation.

Problem 2: My biological assay results are inconsistent when using a stock solution of this compound.

  • Possible Cause: Inconsistent results can often be traced back to the degradation of the active compound in your stock solution. If this compound is degrading over time, its effective concentration will decrease, leading to variability in your assay results.

  • Troubleshooting Steps:

    • Temperature Control: Always prepare and handle solutions of this compound on ice or at 4°C to minimize degradation during your experiment[1].

    • Use Fresh Solutions: The most reliable approach is to prepare a fresh solution of the compound for each experiment. This eliminates concerns about degradation during storage.

    • pH Management: Ensure that the pH of your experimental buffer is in a range that promotes the stability of the compound (neutral to slightly acidic).

    • Perform a Time-Course Stability Check: If you must use a stock solution over a period of time, perform a simple stability study by analyzing aliquots of the solution by HPLC at different time points to determine its rate of degradation under your specific storage conditions.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid Room TemperatureLong-termKeep container tightly closed in a dry and well-ventilated place.
Solution 2-8°CShort-term (hours)Prepare fresh daily if possible. Protect from light as a precaution.
Solution -20°C or -80°CLong-term (weeks)Aliquot to avoid repeated freeze-thaw cycles.

Table 2: Qualitative Stability of this compound in Aqueous Solution as a Function of pH

pH RangeExpected StabilityPrimary Degradation Pathway
Acidic (pH < 6) More StableAcid-catalyzed hydrolysis
Neutral (pH 6-8) Most StableMinimal hydrolysis
Alkaline (pH > 8) Less StableBase-catalyzed hydrolysis

Table 3: Solubility Profile of this compound in Common Laboratory Solvents

SolventExpected SolubilityNotes
Water SolubleSolubility is pH-dependent. Based on the parent compound glycine which is highly water-soluble[2][3].
PBS (pH 7.4) SolubleBuffer is recommended for experiments to control pH and minimize degradation.
Ethanol Sparingly SolubleCan be used as a co-solvent with water to improve solubility if needed. Glycine has limited solubility in ethanol[3].
DMSO SolubleA common solvent for preparing high-concentration stock solutions.
Methanol Sparingly SolubleSimilar to ethanol, can be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Accurately weigh the desired amount of solid this compound in a sterile container.

  • Add the appropriate volume of a suitable solvent (e.g., sterile PBS, pH 7.2-7.4, or DMSO) to achieve the target concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • If the solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm filter.

  • Use the solution immediately or aliquot it into sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound[6][7][8].

  • Prepare Solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under ideal conditions (e.g., 4°C, protected from light).

  • Neutralization: For the acidic and basic samples, neutralize the pH before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to identify the degradation products.

Visualizations

cluster_main Hydrolysis of this compound reactant This compound plus + reactant->plus water H₂O plus->water products_label Phenoxyacetic Acid + Glycine water->products_label (Hydrolysis) pH and Temperature Dependent

Caption: Hydrolysis degradation pathway of this compound.

start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_storage How was the solution stored? (Temperature, pH, Duration) check_solution->check_storage Yes improper_storage Degradation is likely. Store aliquots at ≤ -20°C. Use fresh solutions. check_storage->improper_storage Improper proper_storage Storage conditions are optimal. check_storage->proper_storage Proper improper_storage->prepare_fresh hplc_analysis Perform HPLC analysis to check for degradation products. proper_storage->hplc_analysis

Caption: Troubleshooting workflow for inconsistent experimental results.

start Start: Stability Assessment prepare Prepare fresh solution of This compound in desired buffer start->prepare aliquot Create multiple aliquots for different time points and conditions prepare->aliquot store Store aliquots under defined conditions (e.g., 4°C, Room Temp, -20°C) aliquot->store analyze_t0 Analyze Time=0 sample immediately via HPLC store->analyze_t0 analyze_tx Analyze samples at subsequent time points (e.g., 24h, 48h, 1 week) store->analyze_tx compare Compare peak area of the parent compound and identify degradation peaks analyze_t0->compare analyze_tx->compare end Determine degradation rate and establish appropriate storage/handling procedures compare->end

Caption: Experimental workflow for a solution stability assessment.

References

Technical Support Center: Overcoming Solubility Challenges of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with "N-(phenoxyacetyl)glycine". Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why is my batch of this compound not dissolving in aqueous solutions?

A2: Poor aqueous solubility is a common issue for many organic compounds.[] The limited solubility of this compound is likely due to the hydrophobic nature of the phenoxyacetyl group. At neutral pH, the carboxylic acid may be only partially ionized, further limiting its interaction with water molecules.

Q3: What is the first step I should take to address the solubility problem?

A3: A systematic approach is recommended. Start by determining the baseline solubility in your desired aqueous buffer. Following that, simple adjustments to the solution's pH can be a quick and effective first step to try and improve solubility.[]

Q4: Are there common solvents that are likely to dissolve this compound?

A4: While specific data is unavailable, based on its structure, polar organic solvents are a good starting point. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol are often used to create stock solutions of poorly water-soluble compounds.[]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue 1: The compound does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

Q: How can I improve the solubility of this compound in my aqueous buffer?

A: The most straightforward initial approach is to adjust the pH of your solution.[] Since this compound has a carboxylic acid moiety, its solubility is expected to increase significantly at pH values above its pKa.

  • Step 1: pH Adjustment. Gradually increase the pH of your buffer by adding a base (e.g., 1M NaOH) dropwise. Monitor the dissolution of the compound. A pH-solubility profile can be systematically determined to find the optimal pH for dissolution.[3]

  • Step 2: Co-solvent Addition. If pH adjustment alone is insufficient or not suitable for your experiment, consider adding a water-miscible organic co-solvent.[][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] These solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[]

Issue 2: I need to prepare a stock solution for my experiments.

Q: What solvent should I use to prepare a high-concentration stock solution of this compound?

A: For preparing a stock solution, a pure organic solvent is typically used.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other options include N,N-dimethylformamide (DMF) and ethanol.

  • Procedure: Dissolve the compound in a small amount of the chosen organic solvent to create a concentrated stock. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

Issue 3: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.

Q: How can I prevent my compound from precipitating upon dilution?

A: This is a common problem when diluting a compound from an organic solvent into an aqueous buffer.

  • Possible Solution 1: Use of Surfactants. Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, to the aqueous buffer can help to maintain the compound in solution by forming micelles.

  • Possible Solution 2: Cyclodextrins. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

Data Presentation

To systematically evaluate and compare the solubility of this compound under different conditions, we recommend using a structured table to record your experimental data.

Solvent System Temperature (°C) pH Equilibration Time (h) Measured Solubility (mg/mL) Observations
Water257.024
PBS257.424
0.1 M HCl251.224
0.1 M NaOH2513.024
10% Ethanol in Water257.024
20% Ethanol in Water257.024
10% DMSO in Water257.024
20% DMSO in Water257.024

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[3]

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: pH-Solubility Profile Generation

This protocol outlines the steps to determine the solubility of this compound across a range of pH values.[3]

Materials:

  • This compound

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[6]

  • pH meter

  • Shake-flask solubility determination materials (from Protocol 1)

Procedure:

  • Prepare a set of buffers at different pH values.[3]

  • For each pH, perform the shake-flask solubility determination as described in Protocol 1.

  • Measure the pH of the saturated solution at the end of the equilibration period to confirm the final pH.[6]

  • Quantify the concentration of the dissolved compound in the supernatant for each pH.

  • Plot the measured solubility as a function of the final pH to generate the pH-solubility profile.

Protocol 3: Co-solvent Screening

This protocol provides a method for evaluating the effectiveness of different co-solvents in enhancing the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Shake-flask solubility determination materials (from Protocol 1)

Procedure:

  • Prepare a series of co-solvent mixtures by mixing the aqueous buffer with the co-solvent at different volume/volume percentages (e.g., 10%, 20%, 30%).

  • For each co-solvent mixture, determine the solubility of this compound using the shake-flask method (Protocol 1).

  • Plot the solubility of the compound as a function of the co-solvent percentage for each co-solvent tested.

  • Compare the results to identify the most effective co-solvent and the optimal concentration range for solubilization.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound prelim_assessment Preliminary Assessment: Determine baseline solubility in desired aqueous buffer. start->prelim_assessment ph_adjustment Attempt pH Adjustment prelim_assessment->ph_adjustment ph_successful Solubility Improved? ph_adjustment->ph_successful cosolvent Try Co-solvent Addition ph_successful->cosolvent No end_success End: Optimized Solubilization Protocol ph_successful->end_success Yes cosolvent_successful Solubility Improved? cosolvent->cosolvent_successful advanced_methods Consider Advanced Methods: - Surfactants - Cyclodextrins - Solid Dispersions cosolvent_successful->advanced_methods No cosolvent_successful->end_success Yes advanced_methods->end_success end_reformulate End: Consider Reformulation or Structural Modification

Caption: A workflow for troubleshooting the solubility of this compound.

CoSolvent_Mechanism Co-solvents reduce the polarity of water, allowing for better interaction with the drug. cluster_0 Poorly Soluble Drug in Water cluster_1 Drug Solubilized with Co-solvent drug_agg Drug Aggregate water1 H2O water2 H2O water3 H2O water4 H2O drug_sol Drug cosolvent1 Co-solvent drug_sol->cosolvent1 cosolvent2 Co-solvent drug_sol->cosolvent2 water_mix1 H2O drug_sol->water_mix1 water_mix2 H2O cosolvent1->water_mix2

Caption: Mechanism of solubility enhancement by co-solvents.

References

Technical Support Center: N-(phenoxyacetyl)glycine HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for N-(phenoxyacetyl)glycine.

Frequently Asked Questions (FAQs)

Q1: I am starting to develop an HPLC method for this compound. Where should I begin?

A1: A good starting point for method development for this compound, a type of N-acylglycine, is to use a reversed-phase (RP) C18 column. The mobile phase can consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. UV detection at a wavelength of approximately 260 nm is a reasonable starting point due to the presence of the phenyl ring.

Q2: What is the approximate pKa of this compound and why is it important for my HPLC method?

Q3: My peak for this compound is tailing. What are the common causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For an acidic compound like this compound, a primary cause can be secondary interactions with the silica-based column packing material, particularly with residual silanol groups.

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to suppress the ionization of the carboxylic acid group of your analyte and the silanol groups on the column.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of free silanol groups, reducing the potential for secondary interactions.

  • Consider Mobile Phase Additives: Adding a small amount of a competing agent, like triethylamine (TEA), can sometimes help to mask the active sites on the column, but this is more commonly used for basic analytes.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Ensure Proper Sample Dissolution: The sample should be fully dissolved in a solvent that is compatible with the mobile phase.

Q4: I am observing poor resolution between this compound and an impurity. What can I do to improve it?

A4: Improving resolution requires optimizing the separation conditions. Here are some strategies:

  • Optimize the Organic Modifier Percentage: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if the elution order or separation improves.

  • Adjust the Mobile Phase pH: A small change in pH can alter the retention characteristics of ionizable compounds, potentially improving resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Use a Longer Column or a Column with a Smaller Particle Size: Both of these options can lead to a significant increase in theoretical plates and, consequently, better resolution.

Q5: How do I prepare my this compound sample for HPLC analysis?

A5: Sample preparation is critical for obtaining reliable and reproducible results. The solubility of the closely related compound, phenylacetylglycine, is reported to be 0.66 g/L in water.[1] The solubility of N-acetylglycine is higher in methanol than in acetonitrile.[3][4][5] Therefore, a good starting point for a sample solvent would be a mixture that mimics the initial mobile phase conditions, such as a 50:50 mixture of acetonitrile and water, or methanol and water. Ensure the sample is fully dissolved before injection. If you are working with a complex matrix, such as a biological sample, a sample cleanup step like protein precipitation or solid-phase extraction (SPE) may be necessary.

Troubleshooting Guides

Common HPLC Problems and Solutions
ProblemPotential CauseSuggested Solution
Peak Tailing Mobile phase pH too close to analyte pKa.Adjust mobile phase pH to be at least 1.5-2 units away from the pKa (e.g., pH 2.5-3.0).
Secondary interactions with the column.Use a high-purity, end-capped C18 column.
Column overload.Reduce sample concentration or injection volume.
Peak Fronting High sample concentration in a solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase and column are compatible; replace the column if necessary.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-buffer ratio. Try a different organic solvent (methanol vs. acetonitrile).
Insufficient column efficiency.Use a longer column, a column with smaller particles, or reduce the flow rate.
Inconsistent Retention Times Fluctuations in pump pressure or flow rate.Degas the mobile phase; check the pump for leaks or bubbles.
Inadequate column equilibration.Increase the column equilibration time between injections.
Changes in mobile phase composition.Prepare fresh mobile phase daily; ensure accurate mixing.
Ghost Peaks Contamination in the mobile phase, sample, or HPLC system.Use high-purity solvents; clean the injector and column.
Carryover from previous injections.Implement a needle wash step in your injection sequence.

Experimental Protocols

Protocol 1: Starting HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

Forced degradation studies are essential for developing a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 N HCl.

    • Heat the solution at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 N NaOH.

    • Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each aliquot with 0.1 N HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, and sample at different intervals (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a portion of the solid in the sample solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) to a photostability chamber with a combination of UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the exposed and control samples at various time points.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing? peak_shape->tailing Yes retention Inconsistent Retention Time? resolution->retention No optimize_mobile_phase Optimize Mobile Phase Composition resolution->optimize_mobile_phase Yes end Problem Solved retention->end No check_pump Check Pump and Degas Mobile Phase retention->check_pump Yes fronting Fronting? tailing->fronting No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes fronting->resolution No change_solvent Change Sample Solvent fronting->change_solvent Yes check_column Use High-Purity/End-Capped Column adjust_ph->check_column reduce_conc Reduce Sample Concentration check_column->reduce_conc reduce_conc->end change_solvent->end change_column Change Column (Length/Particle Size) optimize_mobile_phase->change_column change_column->end equilibrate Increase Equilibration Time check_pump->equilibrate equilibrate->end

Caption: A troubleshooting workflow for common HPLC issues.

Forced_Degradation_Pathway cluster_stress Stress Conditions API This compound (API) acid Acid Hydrolysis (e.g., HCl, heat) API->acid base Base Hydrolysis (e.g., NaOH) API->base oxidation Oxidation (e.g., H2O2) API->oxidation thermal Thermal (Heat) API->thermal photo Photolytic (UV/Vis Light) API->photo Degradant1 Degradation Product 1 acid->Degradant1 Degradant2 Degradation Product 2 base->Degradant2 DegradantN Degradation Product 'n' oxidation->DegradantN thermal->Degradant1 photo->DegradantN

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Optimizing N-(phenoxyacetyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-(phenoxyacetyl)glycine. The primary synthetic route discussed is the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common problems observed during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound via the Schotten-Baumann reaction can stem from several factors. Here are the most common causes and their respective solutions:

  • Hydrolysis of Phenoxyacetyl Chloride: The acyl chloride is highly reactive and can be hydrolyzed by water, rendering it incapable of reacting with glycine.

    • Solution: Ensure your organic solvent is anhydrous and minimize the exposure of phenoxyacetyl chloride to atmospheric moisture. Perform the reaction under a nitrogen or argon atmosphere.[1]

  • Suboptimal pH: The reaction requires a basic environment to deprotonate the amino group of glycine, making it nucleophilic. However, a pH that is too high can accelerate the hydrolysis of the acyl chloride.

    • Solution: Maintain the pH of the aqueous phase between 10 and 12. This is typically achieved by the slow, dropwise addition of a 10% sodium hydroxide solution.[2]

  • Insufficient Mixing: In a biphasic Schotten-Baumann reaction, vigorous mixing is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.

    • Solution: Employ a high-speed mechanical stirrer to ensure the formation of a fine emulsion.[1]

  • Low Reactivity of Glycine: While glycine is a primary amine, its solubility in the organic phase where the acyl chloride resides can be a limiting factor.

    • Solution: Using a slight excess of phenoxyacetyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion.

Question 2: My final product is impure. What are the likely side products and how can I minimize their formation and remove them?

Answer: The primary impurity in this reaction is typically phenoxyacetic acid, formed from the hydrolysis of phenoxyacetyl chloride. Another potential, though less common, side product is the diacylated glycine.

  • Minimizing Phenoxyacetic Acid Formation:

    • As mentioned above, preventing the hydrolysis of phenoxyacetyl chloride is key. This involves using dry solvents, an inert atmosphere, and controlled addition of the base.[1]

  • Removal of Phenoxyacetic Acid:

    • During the workup, phenoxyacetic acid can be removed by washing the organic layer with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium phenoxyacetate, which will partition into the aqueous layer.[3]

  • Preventing Diacylation:

    • Diacylation, where the carboxylate of the newly formed this compound is acylated, is less common under Schotten-Baumann conditions but can occur.

    • Solution: Avoid a large excess of phenoxyacetyl chloride and ensure efficient stirring to prevent localized high concentrations of the acylating agent.

Question 3: The reaction seems to stall before all the starting material is consumed. What could be the issue?

Answer: A stalled reaction is often due to the neutralization of the base or the consumption of the acylating agent through side reactions.

  • Insufficient Base: The reaction produces one equivalent of hydrochloric acid, which must be neutralized by the base.[4] If an insufficient amount of base is used, the reaction mixture will become acidic, protonating the unreacted glycine and stopping the reaction.

    • Solution: Ensure at least two equivalents of base are used: one to deprotonate the glycine and one to neutralize the HCl byproduct. Monitor the pH throughout the reaction and add more base if necessary.

  • Hydrolysis of Acyl Chloride: As discussed, if the phenoxyacetyl chloride is consumed by hydrolysis, the reaction will stop prematurely.

    • Solution: Re-evaluate the reaction setup to minimize contact with water.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Schotten-Baumann reaction for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenoxyacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the amide bond of this compound.[2]

Q2: What is the role of the biphasic solvent system?

A2: The two-phase system, typically dichloromethane or diethyl ether and water, is a hallmark of the Schotten-Baumann reaction.[5] The phenoxyacetyl chloride resides in the organic phase, while the glycine is dissolved in the aqueous base. The reaction occurs at the interface of the two layers. This setup helps to minimize the hydrolysis of the acyl chloride by keeping its bulk concentration in the aqueous phase low.[2]

Q3: Can I use a different base instead of sodium hydroxide?

A3: Yes, other bases like potassium hydroxide or sodium carbonate can be used.[6] In some cases, an organic base like pyridine is used, which can also act as a catalyst.[7][8] The choice of base may depend on the specific substrate and desired reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC).[3] A spot of the reaction mixture from the organic layer is taken at different time intervals and run on a TLC plate. The disappearance of the starting materials (glycine and phenoxyacetyl chloride) and the appearance of the product spot indicate the progress of the reaction.

Q5: What is the best way to purify the final product?

A5: After the aqueous workup to remove phenoxyacetic acid and other water-soluble impurities, the crude this compound can be purified by recrystallization.[9] A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used to obtain the pure product as a crystalline solid.

Data Presentation

The following table summarizes the typical reaction conditions for the synthesis of an N-acyl glycine using the Schotten-Baumann method, which can be adapted for this compound.

ParameterConditionRationale
Reactants Glycine, Phenoxyacetyl ChlorideFormation of the amide bond.
Stoichiometry Glycine (1.0 eq.), Phenoxyacetyl Chloride (1.05-1.2 eq.), NaOH (2.0-3.0 eq.)A slight excess of the acylating agent drives the reaction. Sufficient base is needed for deprotonation and neutralization.[3]
Solvent System Dichloromethane/Water or Diethyl Ether/Water (biphasic)Minimizes hydrolysis of the acyl chloride.[5]
Temperature 0-5 °C initially, then room temperatureControls the initial exothermic reaction and minimizes side reactions.[3]
Reaction Time 1-4 hoursTypically sufficient for completion, should be monitored by TLC.[3][9]
pH 10-12Ensures the amine is deprotonated without excessive hydrolysis of the acyl chloride.[2]
Workup Wash with dilute HCl, then saturated NaHCO₃, then brineRemoves unreacted base, phenoxyacetic acid, and other salts.[3]
Purification RecrystallizationProvides a high-purity solid product.[9]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a model based on established Schotten-Baumann procedures for similar molecules.[3][9][10]

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Preparation of Glycine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin vigorous stirring.

  • Addition of Acyl Chloride: Dissolve phenoxyacetyl chloride (1.1 eq.) in dichloromethane (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction: After the complete addition, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot ethanol/water) to yield pure this compound as a solid.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glycine Dissolve Glycine in aq. NaOH reaction Combine Reactants at 0-5°C (Vigorous Stirring) prep_glycine->reaction prep_acyl Dissolve Phenoxyacetyl Chloride in CH2Cl2 prep_acyl->reaction stir_rt Stir at Room Temperature (2-4h) reaction->stir_rt workup Aqueous Workup (HCl, NaHCO3, Brine) stir_rt->workup dry Dry Organic Layer (Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Acyl Chloride Hydrolysis? start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Insufficient Mixing? start->cause3 cause4 Incomplete Reaction? start->cause4 sol1 Use Anhydrous Solvents & Inert Atmosphere cause1->sol1 sol2 Maintain pH 10-12 (Slow Base Addition) cause2->sol2 sol3 Increase Stirring Speed cause3->sol3 sol4 Check Stoichiometry & Reaction Time cause4->sol4

References

Technical Support Center: Synthesis of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(phenoxyacetyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of glycine with phenoxyacetyl chloride in an aqueous alkaline solution. The base, typically sodium hydroxide, neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

Q2: I am observing a significant amount of a white, water-insoluble solid in my reaction mixture that is not my desired product. What could it be?

A2: A common side product in the synthesis of this compound is the hydrolysis of the starting material, phenoxyacetyl chloride, back to phenoxyacetic acid. Phenoxyacetyl chloride is highly reactive and sensitive to moisture. If the reaction conditions are not sufficiently basic, or if the phenoxyacetyl chloride is exposed to water for an extended period before reacting with glycine, it can hydrolyze. Phenoxyacetic acid is less soluble in water than this compound and may precipitate out of the reaction mixture.

Q3: My final product yield is lower than expected, and I've identified a dipeptide byproduct. How can I prevent its formation?

A3: The formation of the dipeptide, glycylglycine, is a known side reaction in peptide synthesis and can occur during the acylation of glycine.[1][2] This happens when a molecule of glycine reacts with another molecule of glycine. This glycylglycine can then be acylated by phenoxyacetyl chloride to form N-(phenoxyacetyl)glycylglycine. To minimize this side reaction, it is crucial to control the stoichiometry of the reactants. Using a slight excess of phenoxyacetyl chloride and ensuring rapid and efficient mixing can favor the reaction between phenoxyacetyl chloride and glycine over the self-condensation of glycine.

Q4: After acidification to precipitate my product, I notice an oily substance forming. What is this and how can I remove it?

A4: The formation of an oily substance upon acidification could be due to the presence of unreacted phenoxyacetic acid or other organic impurities. To remove this, you can perform a recrystallization of your crude product from a suitable solvent system, such as an ethanol/water mixture. The desired this compound should crystallize upon cooling, leaving the impurities in the mother liquor.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Hydrolysis of Phenoxyacetyl Chloride: The acylating agent is sensitive to moisture and can hydrolyze to phenoxyacetic acid before reacting with glycine.[3]- Ensure all glassware is dry before use. - Add the phenoxyacetyl chloride to the reaction mixture quickly and efficiently. - Maintain a sufficiently basic pH (pH 9-10) throughout the addition of phenoxyacetyl chloride to neutralize the HCl byproduct and favor the aminolysis reaction.[4]
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure adequate stirring to maintain a homogenous mixture.
Formation of Glycylglycine: Glycine can self-condense to form a dipeptide, which is then acylated.[1][2]- Use a slight excess (1.1-1.2 equivalents) of phenoxyacetyl chloride. - Add the phenoxyacetyl chloride dropwise to a well-stirred solution of glycine to ensure it reacts with glycine before glycine can react with itself.
Presence of Phenoxyacetic Acid Impurity Hydrolysis of Phenoxyacetyl Chloride: As mentioned above, this is a common side reaction.[3]- Follow the steps to minimize hydrolysis mentioned in the "Low Yield" section. - Purify the crude product by recrystallization from an ethanol/water mixture. Phenoxyacetic acid is more soluble in this solvent system at lower temperatures than this compound.
Product is Difficult to Purify/Oily Product Presence of Multiple Byproducts: A combination of side reactions may have occurred, leading to a complex mixture.- Optimize the reaction conditions (pH, temperature, stoichiometry) to minimize side product formation. - Employ column chromatography for purification if recrystallization is ineffective. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used.
Reaction Mixture Becomes Acidic During Acylation Insufficient Base: The amount of base is not enough to neutralize the HCl produced.- Use at least two equivalents of base: one to deprotonate the glycine and one to neutralize the HCl byproduct. - Monitor the pH of the reaction and add more base as needed to maintain alkalinity.

Experimental Protocols

General Protocol for the Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolve Glycine: In a beaker or flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, slowly add phenoxyacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. Monitor the pH of the reaction mixture and maintain it between 9 and 10 by adding small portions of 1 M NaOH solution as needed.

  • Reaction Completion: After the addition of phenoxyacetyl chloride is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Acidification: After the reaction is complete, slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 2-3. This will precipitate the this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_hydrolysis Check for Phenoxyacetic Acid Impurity (e.g., by TLC, NMR) start->check_hydrolysis check_dipeptide Check for Dipeptide Formation (e.g., by LC-MS) start->check_dipeptide check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_hydrolysis->check_dipeptide No hydrolysis_present Hydrolysis is a Major Issue check_hydrolysis->hydrolysis_present Yes check_dipeptide->check_reaction_conditions No dipeptide_present Dipeptide Formation is Significant check_dipeptide->dipeptide_present Yes conditions_suboptimal Reaction Conditions are Suboptimal check_reaction_conditions->conditions_suboptimal Yes solution_hydrolysis Minimize Water Exposure Maintain High pH Rapid Addition of Reagent hydrolysis_present->solution_hydrolysis solution_dipeptide Adjust Stoichiometry (slight excess of acyl chloride) Improve Mixing dipeptide_present->solution_dipeptide solution_conditions Optimize Temperature, Time, and pH conditions_suboptimal->solution_conditions

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of the Main Reaction and Side Reactions

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Glycine Glycine Product This compound Glycine->Product + Phenoxyacetyl Chloride (in base) Dipeptide Glycylglycine Glycine->Dipeptide + Glycine Phenoxyacetyl_Cl Phenoxyacetyl Chloride Phenoxyacetyl_Cl->Product Hydrolysis_Product Phenoxyacetic Acid Phenoxyacetyl_Cl->Hydrolysis_Product + H₂O Acylated_Dipeptide N-(phenoxyacetyl)glycylglycine Dipeptide->Acylated_Dipeptide + Phenoxyacetyl Chloride

Caption: Main and side reaction pathways.

References

"N-(phenoxyacetyl)glycine" degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(phenoxyacetyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a particular focus on its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I am observing lower-than-expected bioactivity with this compound in my cell-based assays. What could be the cause?

A1: Reduced or inconsistent bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of the compound can be influenced by several factors, including the pH and composition of the medium, temperature, light exposure, and the presence of serum. It is crucial to determine the stability of this compound under your specific experimental conditions.

Q2: What is the likely degradation pathway of this compound in cell culture media?

A2: The most probable degradation pathway for this compound is the hydrolysis of its amide bond. This would result in the formation of phenoxyacetic acid and glycine. This hydrolysis can occur chemically, influenced by the pH and temperature of the culture medium, or be catalyzed by enzymes present in the serum supplement.

Q3: How can I assess the stability of this compound in my cell culture medium?

A3: To assess stability, you should incubate this compound in your complete cell culture medium (including serum) at 37°C and 5% CO2 for the duration of your experiment. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and quantify the concentration of the parent compound and its potential degradation products (phenoxyacetic acid and glycine) using an appropriate analytical method like LC-MS/MS. A decrease in the concentration of this compound over time indicates instability.

Q4: What factors can influence the stability of this compound in cell culture?

A4: Several factors can affect the stability of this compound:

  • pH of the medium: The rate of chemical hydrolysis of the amide bond can be pH-dependent.

  • Temperature: Incubation at 37°C can accelerate chemical and enzymatic degradation.

  • Serum Components: Serum contains various enzymes, such as amidases or proteases, that could potentially hydrolyze the amide bond of this compound.

  • Light Exposure: While not definitively established for this compound, photosensitive molecules can degrade upon exposure to light. It is good practice to minimize light exposure.

Troubleshooting Guides

Issue 1: Inconsistent or Diminished Bioactivity

You are observing high variability in your experimental results or a general decrease in the expected biological effect of this compound.

dot

Caption: Troubleshooting workflow for inconsistent bioactivity.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Stock Solution Degradation Ensure your stock solution of this compound, typically in DMSO, is stored correctly at -20°C or -80°C and has not undergone numerous freeze-thaw cycles. Prepare fresh stock solutions if in doubt.
Degradation in Culture Medium The compound may be unstable under your specific experimental conditions. Perform a stability study as outlined in the Experimental Protocols section.
Enzymatic Degradation by Serum Serum contains enzymes that may degrade this compound. Try using heat-inactivated serum to denature these enzymes. If the problem persists, consider reducing the serum concentration or using a serum-free medium if your cell line allows.
pH-Mediated Hydrolysis Ensure your culture medium is properly buffered and the pH is stable throughout the experiment. Phenol red in the medium can be used as a visual indicator of major pH shifts.
Extended Incubation Times If degradation is confirmed, consider shortening the duration of your experiment to minimize the extent of compound loss. Alternatively, replenish the compound at specific intervals during long-term cultures.
Issue 2: High Background or Off-Target Effects

You are observing unexpected cellular responses that are not consistent with the known mechanism of action of this compound.

dot

Caption: Troubleshooting workflow for off-target effects.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Bioactivity of Degradation Products The degradation products, phenoxyacetic acid and glycine, may have their own biological activities that are contributing to the observed effects.
Solution: Test the effects of phenoxyacetic acid and glycine individually and in combination in your assay at concentrations equivalent to those that might be generated from the degradation of this compound.
Solution: If the degradation products are found to be active, it is crucial to minimize the degradation of the parent compound by following the suggestions in the "Inconsistent or Diminished Bioactivity" section.
Compound Purity The initial stock of this compound may contain impurities that are biologically active.
Solution: Verify the purity of your compound using an appropriate analytical method such as HPLC or LC-MS.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Complete cell culture medium (including serum and other supplements)

  • Appropriate solvent for stock solution (e.g., sterile DMSO)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Warm the complete cell culture medium to 37°C.

  • Incubation:

    • Spike the pre-warmed medium with the this compound stock solution to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

    • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection:

    • Collect samples at designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

    • The 0-hour time point should be collected immediately after spiking the medium.

    • Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples and prepare them for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Analyze the supernatant to quantify the concentrations of this compound, phenoxyacetic acid, and glycine.

    • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Quantification of this compound and its Degradation Products by LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis. Method optimization will be required.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

Sample Preparation:

  • To 50 µL of the medium sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

Parameter Value
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized to separate the analytes
Ionization Mode ESI positive and negative (to be optimized)
MRM Transitions To be determined by infusion of pure standards for this compound, phenoxyacetic acid, and glycine.

Visualizations

dotdot graph Degradation_Pathway { graph [splines=ortho, nodesep=0.4, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Chemical or Enzymatic)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="Phenoxyacetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Glycine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Hydrolysis; Hydrolysis -> Product1; Hydrolysis -> Product2; }

Technical Support Center: Synthesis of N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized "N-(phenoxyacetyl)glycine".

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction due to inefficient stirring or incorrect stoichiometry.Ensure vigorous stirring to maintain a homogenous mixture of the aqueous and organic layers. Use a slight excess (1.1 to 1.2 equivalents) of phenoxyacetyl chloride.
Low reaction temperature slowing down the acylation process.Maintain the reaction temperature between 0-5 °C during the addition of phenoxyacetyl chloride, then allow it to slowly warm to room temperature to ensure the reaction goes to completion.
Hydrolysis of phenoxyacetyl chloride.Add the phenoxyacetyl chloride dropwise to the reaction mixture to minimize its hydrolysis in the aqueous base.
Product is Oily and Does Not Solidify Presence of unreacted starting materials or solvent residues.Wash the crude product with cold diethyl ether or hexane to remove unreacted phenoxyacetyl chloride and phenoxyacetic acid. Ensure the product is thoroughly dried under vacuum.
Formation of low-melting point impurities.Attempt to precipitate the product by triturating the oil with a small amount of a non-polar solvent like hexane. If this fails, proceed with column chromatography for purification.
Product Contaminated with Starting Materials (Glycine or Phenoxyacetic Acid) Incomplete reaction or improper work-up.Ensure the reaction has gone to completion using TLC analysis. During work-up, adjust the pH to ~2 to precipitate the product, leaving unreacted glycine in the aqueous phase. Wash the crude product with cold water to remove residual glycine. Phenoxyacetic acid can be removed by washing the crude product with a cold, dilute solution of sodium bicarbonate.
Broad Melting Point Range After Recrystallization Presence of impurities.Perform a second recrystallization using a different solvent system. If the melting point does not sharpen, consider purification by column chromatography.
The compound may exist in different polymorphic forms.Characterize the product using techniques like DSC or XRD to investigate polymorphism.[1]
Difficulty in Recrystallization (Product Oiling Out or Not Dissolving) Inappropriate solvent choice.Refer to the solvent screening table below. Use a solvent system where the product is sparingly soluble at room temperature but readily soluble when hot.
Cooling the solution too quickly.Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Seeding with a small crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Schotten-Baumann reaction. This involves the acylation of glycine with phenoxyacetyl chloride in an aqueous basic solution, typically using sodium hydroxide or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Q2: What are the potential impurities in the synthesis of this compound?

A2: Potential impurities include unreacted glycine, phenoxyacetic acid (from the hydrolysis of phenoxyacetyl chloride), and di-acylated glycine. Other impurities can arise from side reactions or contaminants in the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid. The disappearance of the glycine spot (which will remain at the baseline) and the appearance of the product spot indicate the reaction is proceeding.

Q4: What is the expected yield and melting point of pure this compound?

A4: The expected yield and melting point can vary based on the reaction scale and purity. The following table provides typical values.

Parameter Value
Theoretical Yield Dependent on starting material quantities
Typical Crude Yield 85-95%
Yield after Recrystallization 70-85%
Melting Point 155-158 °C

Q5: Which solvents are suitable for the recrystallization of this compound?

A5: A solvent screening is the best approach to find the optimal recrystallization solvent. Below is a table of common solvents and their suitability.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Recommendation
Water Sparingly solubleSolubleGood for recrystallization.
Ethanol SolubleVery solubleMay require a co-solvent like water to reduce solubility.
Ethyl Acetate Sparingly solubleSolubleGood for recrystallization.
Hexane InsolubleInsolubleUseful as an anti-solvent or for washing impurities.
Toluene Sparingly solubleSolubleCan be used for recrystallization.[2]

Experimental Protocols

Synthesis of this compound

Materials:

  • Glycine

  • Phenoxyacetyl chloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phenoxyacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the glycine is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2 with 2 M hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot water (or another suitable solvent from the table above) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.[3]

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Glycine in NaOH(aq) add_reagent Add Phenoxyacetyl Chloride (0-5 °C) start->add_reagent react React at Room Temperature add_reagent->react acidify Acidify with HCl to pH 2 react->acidify precipitate Precipitate Product acidify->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude recrystallize Recrystallize from Hot Solvent filter_crude->recrystallize filter_pure Filter and Dry Pure Product recrystallize->filter_pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Hydrolysis of Phenoxyacetyl Chloride start->hydrolysis improper_workup Improper Work-up start->improper_workup wrong_solvent Ineffective Recrystallization start->wrong_solvent check_reaction Monitor with TLC, Increase Reaction Time incomplete_reaction->check_reaction control_temp Maintain Low Temp During Addition hydrolysis->control_temp adjust_ph Ensure Correct pH During Precipitation improper_workup->adjust_ph solvent_screen Perform Solvent Screening wrong_solvent->solvent_screen

Caption: Troubleshooting guide for improving the purity of this compound.

References

Troubleshooting "N-(phenoxyacetyl)glycine" bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bioassays involving N-(phenoxyacetyl)glycine. Our aim is to help you identify and resolve common sources of variability to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for N-acyl glycines like this compound?

A1: N-acyl glycines are a class of endogenous signaling molecules. While the specific targets of this compound may be under investigation, related compounds are known to interact with G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.[1][2] For instance, N-arachidonoyl glycine can potentiate or inhibit different glycine receptor subtypes and also acts as a non-competitive inhibitor of the glycine transporter GLYT2a.[2] Depending on the cellular context, these interactions can modulate downstream signaling pathways, influencing processes like calcium influx and nitric oxide production.[1]

Q2: What are the most common sources of variability in cell-based bioassays?

A2: Variability in bioassays can arise from several factors.[3] These can be broadly categorized as biological variability (e.g., cell line instability, passage number, cell health) and technical variability (e.g., analyst-to-analyst differences, reagent lot-to-lot variation, day-to-day environmental fluctuations, and inconsistencies in protocols).[3] Careful experimental design and robust quality control measures are essential to minimize these variations.

Q3: How can I be sure my this compound compound is pure and stable in the assay medium?

A3: It is crucial to verify the purity of your compound using methods like HPLC-MS. Additionally, the stability of this compound in your specific assay medium and under your experimental conditions (e.g., temperature, light exposure) should be assessed. A stability study, where the compound is incubated in the assay medium for the duration of the experiment and then analyzed for degradation, is recommended.

Troubleshooting Guide

Issue 1: High Well-to-Well Variability or Inconsistent EC50/IC50 Values

High variability between replicate wells or inconsistent potency values across experiments is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reversed pipetting technique. Perform cell counts to verify seeding density.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to create a humidity barrier.
Reagent Inconsistency Use reagents from the same lot for the duration of an experiment. If changing lots is unavoidable, perform a bridging study to ensure comparability. Prepare fresh dilutions of this compound for each experiment.
Incubation Conditions Ensure consistent temperature and CO2 levels in the incubator. Minimize the time plates are outside the incubator.
Analyst Technique Standardize the protocol for all users. Provide thorough training to ensure consistency in pipetting, timing of additions, and other manual steps.[3]
Issue 2: Low Signal-to-Background Ratio

A low signal-to-background ratio can mask the biological effects of your compound.

Potential Cause Recommended Solution
Suboptimal Assay Reagent Concentration Titrate critical reagents, such as detection antibodies or enzyme substrates, to determine the optimal concentration that maximizes the signal window.
Incorrect Incubation Times Optimize the incubation time for both the compound treatment and the detection steps. A time-course experiment can help identify the point of maximal response.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding.
High Background Signal Identify the source of the high background. This could be due to non-specific binding of detection reagents or auto-fluorescence of the compound or plate. Test different plate types (e.g., black plates for fluorescence assays).[4]

Experimental Protocols

General Protocol for a Cell-Based Calcium Flux Assay

This protocol provides a general framework for assessing the effect of this compound on intracellular calcium levels.

  • Cell Culture: Plate cells at a predetermined optimal density in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at baseline and after compound addition using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the response to a positive control (e.g., a known calcium ionophore like ionomycin).

    • Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the EC50.

Visualizations

Experimental Workflow for Bioassay Troubleshooting

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Optimization & Validation cluster_3 Outcome Problem High Variability or Low Signal CheckReagents Reagent Quality (Lot-to-Lot, Stability) Problem->CheckReagents CheckProtocol Protocol Adherence (Pipetting, Timing) Problem->CheckProtocol CheckCells Cell Health (Passage #, Viability) Problem->CheckCells OptimizeAssay Optimize Reagent Concentrations & Times CheckReagents->OptimizeAssay StandardizeProtocol Standardize Protocol & Analyst Training CheckProtocol->StandardizeProtocol CheckCells->OptimizeAssay ValidateAssay Validate with Controls OptimizeAssay->ValidateAssay StandardizeProtocol->ValidateAssay Result Robust & Reproducible Bioassay ValidateAssay->Result

Caption: A logical workflow for troubleshooting common bioassay issues.

Hypothetical Signaling Pathway for this compound

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Ligand This compound GPCR Putative GPCR Ligand->GPCR Binds IonChannel Ion Channel Ligand->IonChannel Modulates G_Protein G-Protein Activation GPCR->G_Protein Calcium Ca2+ Influx IonChannel->Calcium SecondMessenger Second Messenger (e.g., cAMP, IP3) G_Protein->SecondMessenger Response Gene Expression, Enzyme Activity, Neurotransmitter Release SecondMessenger->Response Calcium->Response

Caption: A potential signaling cascade initiated by this compound.

References

Validation & Comparative

A Comparative Guide to N-(phenoxyacetyl)glycine and Other Phenoxyacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(phenoxyacetyl)glycine and other phenoxyacetic acid derivatives, focusing on their anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

Phenoxyacetic acid and its derivatives are a class of organic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and herbicidal effects.[1] This guide focuses on the anti-inflammatory potential of this compound in comparison to other notable phenoxyacetic acid derivatives and the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its analogs is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX-1 and COX-2), and to reduce edema in animal models. The following table summarizes available quantitative data to facilitate a direct comparison.

CompoundTarget/AssayResultReference
N-(4-substituted phenyl)glycine derivative (Compound 6) Carrageenan-induced rat paw edema51.82% inhibition of edema[1]
Pyrazoline-phenoxyacetic acid derivative (Compound 6a) COX-2 Inhibition (IC50)0.03 µM[2]
Pyrazoline-phenoxyacetic acid derivative (Compound 6c) COX-2 Inhibition (IC50)0.03 µM[2]
Phenoxyacetic acid derivative (Compound 5f) Carrageenan-induced paw edema63.35% inhibition of paw thickness[3]
Phenoxyacetic acid derivative (Compound 7b) Carrageenan-induced paw edema46.51% inhibition of paw thickness[3]
Phenoxyacetic acid derivative (Compound 7b) TNF-α Inhibition64.88% reduction[4]
Phenoxyacetic acid derivative (Compound 7b) PGE-2 Inhibition57.07% reduction[4]
Diclofenac COX-1 Inhibition (IC50)~1-7 µM (varies with assay)[5]
Diclofenac COX-2 Inhibition (IC50)~0.05-0.8 µM (varies with assay)[5]

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess anti-inflammatory activity. Below are detailed methodologies for key experiments cited.

Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.[1]

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's right hind paw.

  • Drug Administration: The test compound (e.g., N-(4-substituted phenyl)glycine derivatives) or a reference drug is administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection.[1]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

In Vitro COX-1 and COX-2 Inhibition Assays

These assays determine the potency and selectivity of a compound in inhibiting the COX enzymes, which are crucial for prostaglandin synthesis in the inflammatory cascade.[2]

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of arachidonic acid, the peroxidase component of the COX enzyme converts a probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) into a colored product, which can be measured spectrophotometrically.

  • Procedure: The test compound at various concentrations is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. The ratio of IC50 (COX-1)/IC50 (COX-2) is calculated to determine the selectivity of the compound for COX-2.

Cytokine Inhibition Assay (TNF-α and IL-6)

This in vitro assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

  • Cell Line: A macrophage cell line such as RAW 264.7 is commonly used.

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of cytokines.

  • Drug Treatment: The cells are treated with the test compound at various concentrations before or concurrently with LPS stimulation.

  • Measurement of Cytokines: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of the test compound compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of phenoxyacetic acid derivatives are believed to be mediated through various signaling pathways. The glycine moiety in this compound suggests a potential to leverage glycine's known anti-inflammatory mechanisms.

Inhibition of Pro-inflammatory Mediators

Phenoxyacetic acid derivatives, similar to other NSAIDs, are known to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[2][3] Some derivatives exhibit selective inhibition of COX-2, which is associated with a more favorable gastrointestinal safety profile compared to non-selective COX inhibitors.[2]

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Modulation of Cytokine Signaling

Certain phenoxyacetic acid derivatives have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] Glycine itself has been demonstrated to suppress the activation of transcription factors like NF-κB, which plays a central role in the expression of many pro-inflammatory genes.[6]

Cytokine Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Proinflammatory_Genes Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines Glycine_Derivatives This compound (potential mechanism) Glycine_Derivatives->NFkB_Pathway Inhibition

Caption: Potential Inhibition of NF-κB Signaling Pathway.

Glycine Receptor-Mediated Effects

Glycine is an inhibitory neurotransmitter that can also modulate immune responses. It acts on glycine receptors present on various cells, including macrophages, leading to a chloride influx that can hyperpolarize the cell membrane. This hyperpolarization can, in turn, suppress the activation of inflammatory cells and the release of inflammatory mediators.[6] The presence of the glycine moiety in this compound suggests that it might also interact with these receptors, contributing to its anti-inflammatory profile.

Glycine Receptor Pathway Glycine_Derivatives This compound Glycine_Receptor Glycine Receptor (on Immune Cells) Glycine_Derivatives->Glycine_Receptor Chloride_Influx Chloride (Cl-) Influx Glycine_Receptor->Chloride_Influx Membrane_Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Membrane_Hyperpolarization Reduced_Inflammatory_Response Reduced Inflammatory Response Membrane_Hyperpolarization->Reduced_Inflammatory_Response

Caption: Glycine Receptor-Mediated Anti-inflammatory Mechanism.

Conclusion

The available data suggests that phenoxyacetic acid derivatives, including this compound and its analogs, represent a promising class of compounds with significant anti-inflammatory potential. Their mechanisms of action appear to involve the inhibition of key inflammatory enzymes like COX-2 and the modulation of pro-inflammatory cytokine production. The presence of the glycine moiety in this compound may confer additional anti-inflammatory benefits through mechanisms associated with glycine signaling.

Further research is warranted to fully elucidate the specific pharmacological profile of this compound, including direct comparative studies against other phenoxyacetic acid derivatives and standard NSAIDs. Such studies will be crucial for determining its therapeutic potential and advancing its development as a novel anti-inflammatory agent.

References

A Comparative Guide to the Biological Activity of N-(phenoxyacetyl)glycine and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(phenoxyacetyl)glycine is a molecule formed by the conjugation of phenoxyacetic acid and glycine. This guide provides a comparative analysis of the known biological activities of this compound and its parent compounds, phenoxyacetic acid and glycine. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes the existing data on the parent molecules to offer a predictive overview of the potential activities of their conjugate. We present available quantitative data, detailed experimental protocols for comparative studies, and diagrams of relevant biological pathways to facilitate further research in this area.

Chemical Structures

  • Phenoxyacetic Acid: A synthetic auxin herbicide precursor with a phenoxy group attached to an acetic acid moiety.

  • Glycine: The simplest proteinogenic amino acid, acting as a neurotransmitter and a precursor to various essential biomolecules.

  • This compound: The amide conjugate of phenoxyacetic acid and glycine.

Comparative Biological Activities: A Predictive Analysis

Here, we present a summary of the known biological activities of the parent compounds. This information can serve as a basis for designing future studies to directly compare the activities of all three compounds.

Table 1: Summary of Known Biological Activities and Available Quantitative Data for Parent Compounds

Biological ActivityPhenoxyacetic Acid & DerivativesGlycineThis compound
Anti-inflammatory Derivatives are potent selective COX-2 inhibitors with IC50 values in the range of 0.06–0.09 μM.[2]Exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and interleukins.[3][4]No quantitative data available.
Antimicrobial Derivatives show activity against various bacteria.[5]Demonstrates bactericidal activity against multidrug-resistant bacteria with MIC values ranging from 0.28 M to >0.52 M for various strains.[6][7]No quantitative data available.
Herbicidal The core structure of many phenoxy auxin-type herbicides.[8] Derivatives show IC50 values around 0.0002 mmol L−1 against root and shoot growth of certain weeds.[9]Generally not considered to have significant herbicidal activity on its own, though its derivative glyphosate is a widely used herbicide.[10]No quantitative data available.
Neuroactivity Some derivatives possess anticonvulsant activity.Acts as an inhibitory neurotransmitter in the central nervous system.[11][12][13][14]No quantitative data available.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, the following are detailed protocols for key experiments.

In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds (this compound, phenoxyacetic acid, glycine) dissolved in a suitable solvent (e.g., DMSO)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA or a 0.2% v/v solution of egg albumin in PBS.

  • Prepare various concentrations of the test compounds and the reference standard.

  • In separate test tubes, mix 2.8 mL of PBS, 0.2 mL of the protein solution, and 2 mL of the test or standard solution.

  • A control tube should contain 2.8 mL of PBS, 0.2 mL of the protein solution, and 2 mL of the solvent.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of protein denaturation.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the test bacteria (approximately 5 x 10^5 CFU/mL) in MHB.

  • Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined by measuring the absorbance at 600 nm.

Herbicidal Activity: Seed Germination and Seedling Growth Bioassay

This bioassay evaluates the effect of the compounds on the early growth of indicator plant species.

Materials:

  • Seeds of a sensitive indicator plant (e.g., cress, lettuce, radish)

  • Petri dishes with filter paper

  • Test compounds at various concentrations

  • Control solution (e.g., distilled water with solvent if used for test compounds)

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a sterile filter paper in each Petri dish.

  • Add a fixed volume of the test solution at different concentrations to each dish. Use the control solution for the control group.

  • Place a predetermined number of seeds (e.g., 10-20) on the filter paper in each dish.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

  • Determine the EC50 value, the concentration that causes a 50% reduction in growth, for each compound.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation

This compound is formed in vivo through the glycine conjugation pathway, a major route for the metabolism of xenobiotic carboxylic acids. This two-step enzymatic process occurs primarily in the mitochondria of liver and kidney cells.

Metabolic_Pathway Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetyl_CoA Phenoxyacetyl-CoA Phenoxyacetic_Acid->Phenoxyacetyl_CoA Acyl-CoA Synthetase N_phenoxyacetyl_glycine This compound Phenoxyacetyl_CoA->N_phenoxyacetyl_glycine Glycine N-acyltransferase (GLYAT) AMP_PPi AMP + PPi Phenoxyacetyl_CoA->AMP_PPi CoA_SH_out CoA-SH N_phenoxyacetyl_glycine->CoA_SH_out Glycine Glycine Glycine->N_phenoxyacetyl_glycine ATP ATP ATP->Phenoxyacetyl_CoA CoA_SH CoA-SH CoA_SH->Phenoxyacetyl_CoA Experimental_Workflow Start Compound Synthesis/ Procurement Compounds This compound Phenoxyacetic Acid Glycine Start->Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Compounds->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compounds->Antimicrobial Herbicidal Herbicidal Bioassays (e.g., Seed Germination) Compounds->Herbicidal Data_Analysis Data Analysis (IC50, MIC, EC50) Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Herbicidal->Data_Analysis Comparison Comparative Analysis of Biological Activities Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

References

Validating the Antimicrobial Efficacy of N-(phenoxyacetyl)glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial efficacy of "N-(phenoxyacetyl)glycine." Due to the current lack of direct experimental data on this specific compound in publicly available literature, this document focuses on the antimicrobial performance of structurally similar phenoxyacetyl amino acid derivatives. The data presented here is intended to serve as a benchmark for future studies on "this compound" and to provide a framework for its evaluation as a potential antimicrobial agent.

Comparative Analysis of Antimicrobial Activity

While data for this compound is not available, a study by Dahiya and Mourya on novel halogenated phenoxyacetyl amino acid and peptide analogs provides valuable insight into the potential antimicrobial activity of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial and fungal strains. Ciprofloxacin and Griseofulvin were used as standard antibacterial and antifungal drugs, respectively.

CompoundStructureTest MicroorganismMIC (µg/mL)
Ic 2-(2,6-dibromo-4-formylphenoxy)acetyl-L-valine methyl esterCandida albicans12.5
Ig 2-(2,6-dibromo-4-formylphenoxy)acetyl-L-leucine methyl esterPseudomonas aeruginosa25
Escherichia coli50
Ih 2-(2,6-dibromo-4-formylphenoxy)acetyl-L-isoleucine methyl esterCandida albicans12.5
Ik 2-(2,6-dibromo-4-formylphenoxy)acetyl-L-phenylalanine methyl esterPseudomonas aeruginosa25
Escherichia coli50
Il 2-(2,6-dibromo-4-formylphenoxy)acetyl-L-tryptophan methyl esterCandida albicans12.5
Ciprofloxacin -Pseudomonas aeruginosa1.25
Escherichia coli0.625
Griseofulvin -Candida albicans500

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial efficacy of a compound, based on established standards.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This test is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC test

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders or loops

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the optimal temperature and duration for the microorganism.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[1][2][3][4][5]

Visualizing Experimental Workflows and Potential Mechanisms

To facilitate understanding, the following diagrams illustrate the experimental workflow for determining antimicrobial efficacy and a proposed mechanism of action for phenoxyacetic acid derivatives.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC Results (Lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Read MBC Results (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

Phenoxyacetic acid derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.[6] This can lead to the leakage of essential intracellular components and ultimately, cell death.

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_cell Microbial Cell cluster_effect Cellular Effect compound This compound disruption Membrane Disruption compound->disruption Interacts with cell_membrane Cell Membrane leakage Leakage of Cytoplasmic Contents cell_membrane->leakage Increased Permeability cytoplasm Cytoplasm (Ions, Metabolites, etc.) disruption->cell_membrane leakage->cytoplasm cell_death Cell Death leakage->cell_death

Caption: Proposed Mechanism of Action.

Conclusion and Future Directions

The available data on halogenated phenoxyacetyl amino acid derivatives suggest that this class of compounds holds promise as antimicrobial agents. The potent activity of some derivatives against both bacteria and fungi, in some cases exceeding that of the standard drug Griseofulvin, warrants further investigation.

While direct experimental validation of "this compound" is necessary, the findings from related compounds provide a strong rationale for its synthesis and antimicrobial screening. Future studies should aim to:

  • Synthesize and purify "this compound."

  • Determine its MIC and MBC against a broad panel of clinically relevant bacteria and fungi.

  • Investigate its mechanism of action to confirm if it aligns with the proposed membrane disruption model.

  • Evaluate its cytotoxicity and in vivo efficacy to assess its potential as a therapeutic agent.

By following the standardized protocols outlined in this guide and leveraging the comparative data, researchers can effectively evaluate the antimicrobial potential of "this compound" and contribute to the development of new and effective antimicrobial therapies.

References

Comparative Cytotoxicity Analysis: N-(phenoxyacetyl)glycine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of compounds structurally related to N-(phenoxyacetyl)glycine. Due to a lack of publicly available cytotoxicity data for this compound, this guide focuses on the performance of analogous phenoxyacetamide and N-substituted glycine derivatives, offering insights into their potential anticancer activities. The information presented is collated from recent in vitro studies and is intended to serve as a resource for researchers in the field of drug discovery and development.

Comparative Cytotoxicity Data

The cytotoxic activity of various phenoxyacetamide and N-substituted glycine derivatives has been evaluated against several human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.

Phenoxyacetamide Derivatives

A study investigating novel phenoxyacetamide derivatives, designated as Compound I and Compound II, demonstrated significant cytotoxic activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. Notably, Compound I exhibited greater potency against the HepG2 cell line compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1] Furthermore, Compound I displayed a degree of selectivity, showing lower toxicity towards normal liver cells (THLE-2).[1]

CompoundCell LineIC50 (µM)
Compound I HepG21.43
THLE-236.27
Compound II HepG26.52
5-Fluorouracil (5-FU) HepG25.32
Compound I MCF-710.51
N-Substituted Glycine Derivatives

In a separate study, a series of aliphatic N-substituted glycine derivatives were synthesized and evaluated for their toxicity against the human foreskin fibroblast (HFF) cell line. These compounds exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity against this normal cell line.[2][3][4]

Compound ClassCell LineIC50 Range (µM)
Aliphatic N-Substituted Glycine Derivatives HFF127–344

Experimental Protocols

The methodologies employed to obtain the cytotoxicity data are crucial for the interpretation and replication of the findings. Below are detailed protocols from the cited studies.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cell lines (HepG2 and MCF-7) and normal liver cells (THLE-2) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound I, Compound II) and the reference drug (5-FU) for a specified period.

  • MTT Incubation: Following treatment, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the cytotoxic activity of novel compounds using a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HepG2, MCF-7) Seeding Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep Compound Preparation (Test & Reference Drugs) Treatment Compound Treatment (Varying Concentrations) CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50 Report Results Reporting IC50->Report G Compound Phenoxyacetic Acid Derivative Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Structure-Activity Relationship of N-(phenoxyacetyl)glycine Analogs and Related Compounds as HIF Prolyl Hydroxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of N-acyl glycine derivatives, with a focus on analogs related to N-(phenoxyacetyl)glycine, as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Inhibition of these enzymes stabilizes HIF-α, a key transcription factor in the cellular response to hypoxia, offering therapeutic potential for conditions such as anemia and ischemia. This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated on specific proline residues by PHD enzymes. This post-translational modification allows for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the rapid degradation of HIF-α. In hypoxic conditions, PHD activity is diminished, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of N-acyl glycine analogs and other PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the three main PHD isoforms: PHD1, PHD2, and PHD3. The following table summarizes the in vitro potency of several well-characterized PHD inhibitors, which serve as benchmarks for comparison. It is important to note that IC50 values can vary depending on the specific assay conditions.

Inhibitor NameCore ScaffoldPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference(s)
Roxadustat (FG-4592) Isoquinoline-carboxamido-glycine~80~80~60[1][2]
Daprodustat (GSK1278863) Pyridine-dicarboxamido-glycine3.522.25.5[2]
Vadadustat (AKB-6548) Pyridine-carboxamido-glycine~1,100~65~1,400[1]
N-Oxalylglycine (NOG) Oxalyl-glycine---[3]
MK-8617 Pyrimidine-carboxamide---[4][5]
N-[(1-chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine Isoquinoline-carboxamido-glycine---[6]

Note: A dash (-) indicates that specific data for that isoform was not available in the cited sources.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of various PHD inhibitors containing a glycine amide substructure, several key SAR principles can be established.

  • The Glycine Moiety : The N-substituted glycine fragment is a crucial pharmacophore for many potent PHD inhibitors. It mimics the 2-oxoglutarate co-substrate by forming a bidentate chelation with the catalytic Fe(II) ion in the active site of the enzyme.[7] Modifications to this glycine moiety, such as substitution on the alpha-carbon, can modulate activity, sometimes stereoselectively.[3]

  • The Acyl Group : The nature of the acyl group attached to the glycine nitrogen is a primary determinant of potency and selectivity.

    • Aromatic/Heteroaromatic Systems : Potent inhibitors like Roxadustat and Daprodustat feature heteroaromatic acyl groups (isoquinoline and pyridine, respectively). These ring systems can form important interactions with active site residues.

    • Substituents on the Aromatic Ring : Substitutions on the aromatic or heteroaromatic ring system can significantly impact inhibitory activity. For instance, in the case of N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine, the hydroxyl and iodo substituents are crucial for binding.[6] The phenoxy group in this compound serves as a scaffold that can be modified with various substituents to explore interactions within the hydrophobic pocket of the PHD active site.

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway

The diagram below illustrates the central role of PHD enzymes in the regulation of HIF-1α stability and the mechanism of action of PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF-1a_n HIF-1α Hydroxylation Prolyl Hydroxylation HIF-1a_n->Hydroxylation PHD_active PHD (Active) PHD_active->Hydroxylation O2_2OG O2, 2-OG O2_2OG->PHD_active HIF-1a_OH Hydroxylated HIF-1α Hydroxylation->HIF-1a_OH VHL VHL Complex HIF-1a_OH->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF-1a_h HIF-1α HIF-1a_stable HIF-1α (Stabilized) HIF-1a_h->HIF-1a_stable PHD_inhibited PHD (Inhibited) PHD_Inhibitor This compound Analog PHD_Inhibitor->PHD_inhibited inhibits HIF-1b HIF-1β (ARNT) HIF_Dimer HIF-1α/β Dimer Nucleus Nucleus HIF_Dimer->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription HIF-1a_stableHIF-1b HIF-1a_stableHIF-1b HIF-1a_stableHIF-1b->HIF_Dimer

Caption: HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to evaluate the activity of this compound analogs.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with Analogs Cell_Lysis 2. Cell Lysis & Protein Quantification (BCA Assay) Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Membrane Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Normalization to Loading Control) Detection->Analysis

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Seeding Transfection 2. Transfection with HRE-Luciferase Reporter Plasmid Cell_Culture->Transfection Treatment 3. Treatment with Analogs Transfection->Treatment Incubation 4. Incubation (Normoxia/Hypoxia) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luciferase_Assay 6. Luciferase Assay (Measure Luminescence) Lysis->Luciferase_Assay Analysis 7. Data Analysis (% Inhibition/Activation) Luciferase_Assay->Analysis

Caption: Workflow for HRE-luciferase reporter assay.

Detailed Experimental Protocols

In Vitro PHD2 Enzyme Inhibition Assay (AlphaScreen Format)

This biochemical assay determines the direct inhibitory effect of compounds on recombinant PHD2 enzyme activity.

  • Materials :

    • Recombinant human PHD2 enzyme.

    • Biotinylated HIF-1α peptide substrate (containing the target proline residue).

    • AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody.

    • Streptavidin-coated Donor beads.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • Fe(II) sulfate, L-ascorbic acid, and 2-Oxoglutarate (2-OG).

    • Test compounds (this compound analogs).

    • 384-well white ProxiPlates.

  • Procedure :

    • Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the 384-well plate.

    • Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

    • Incubate for 10 minutes at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

    • Incubate the plate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis : The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

HIF-1α Stabilization by Western Blot

This cell-based assay measures the accumulation of HIF-1α protein in response to treatment with PHD inhibitors.

  • Materials :

    • Suitable cell line (e.g., HeLa, Hep3B).

    • Cell culture medium and supplements.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA Protein Assay Kit.

    • Reagents and equipment for SDS-PAGE and Western blotting.

    • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure :

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for 4-8 hours. Include a vehicle-treated control.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis : Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.

HRE-Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of HIF in response to inhibitor treatment.

  • Materials :

    • Cell line (e.g., HEK293, HeLa).

    • HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • Transfection reagent.

    • Test compounds.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure :

    • Seed cells in a 96-well plate and incubate overnight.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Incubate the plate under normoxic or hypoxic conditions for 16-24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of activation relative to the vehicle-treated control.

Conclusion

The development of this compound analogs and related N-acyl glycine derivatives as PHD inhibitors represents a promising therapeutic strategy. The core N-glycine moiety is a critical structural feature for chelating the active site iron, while modifications to the acyl group are key to optimizing potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel analogs, from direct enzyme inhibition to cellular activity. Future research focused on systematic modifications of the phenoxyacetyl scaffold will be crucial for elucidating a more detailed SAR and advancing the development of new clinical candidates.

References

A Comparative Guide to the Synthesis of N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acylglycines are a class of lipid molecules that play significant roles in various physiological processes and are biomarkers for certain metabolic disorders. The efficient and pure synthesis of these molecules is crucial for research and therapeutic development. This guide provides an objective comparison of four common methods for synthesizing N-acylglycines: Schotten-Baumann Condensation, Solid-Phase Synthesis, Enzymatic Synthesis, and Microwave-Assisted Synthesis. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of N-Acylglycine Synthesis Methods

MethodTypical YieldReaction TimePurityKey AdvantagesKey Disadvantages
Schotten-Baumann Condensation 70-90%[1]2-4 hours[1]HighSimple, cost-effective, scalable.Use of acyl chlorides which can be harsh; requires careful pH control.
Solid-Phase Synthesis High (>90%)[2]~2-3 hours per cycleHigh[2]High purity and yield; amenable to automation and library synthesis.[2]Requires specialized resins and reagents; may be less cost-effective for single, large-scale syntheses.
Enzymatic Synthesis Up to 96.5%[3]8-24 hours[3]HighMild reaction conditions; high specificity; environmentally friendly.Enzymes can be expensive; optimization of reaction conditions may be required.
Microwave-Assisted Synthesis 89-95%[4]5-15 minutesHighExtremely rapid reaction times; can lead to higher yields and cleaner products.Requires specialized microwave reactor; scalability may be a concern for some equipment.

In-Depth Analysis and Protocols

This section provides a detailed examination of each synthesis method, including representative experimental protocols and visual representations of the workflows.

Schotten-Baumann Condensation

The Schotten-Baumann reaction is a classic and widely used method for the acylation of amines. In the context of N-acylglycine synthesis, it involves the reaction of glycine with an acyl chloride under basic conditions.

Experimental Protocol: Synthesis of N-Lauroylglycine

This protocol is adapted from a standard procedure for the synthesis of N-acyl amino acids.

Materials:

  • Glycine

  • Lauroyl chloride

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • In a suitable reaction vessel, dissolve 0.05 moles of glycine in 60 ml of water.

  • With stirring, adjust the pH of the glycine solution to 11 by the dropwise addition of a 25% NaOH solution.

  • Add 25 ml of acetone to the reaction mixture and cool to 10°C in an ice bath.

  • Over a period of one hour, add 0.05 moles of lauroyl chloride dropwise to the mixture, maintaining the temperature at 10°C and the pH at 11 by the addition of the NaOH solution as needed.

  • After the addition is complete, warm the mixture to a temperature between 30-55°C and continue stirring for 2-3 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the N-lauroylglycine.

  • Collect the solid product by filtration, wash with cold water, and dry.

Expected Yield: 70-90%[1] Purity: High, can be further purified by recrystallization.[5]

Reaction Pathway:

Schotten_Baumann Glycine Glycine Intermediate Sodium Glycinate Glycine->Intermediate + NaOH LauroylChloride Lauroyl Chloride Product N-Lauroylglycine LauroylChloride->Product NaOH NaOH (aq) Intermediate->Product + Lauroyl Chloride Byproduct NaCl + H₂O Solid_Phase_Synthesis Start Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Acylate Acylation with Lauroyl Chloride/DIEA Wash1->Acylate Wash2 Wash with DMF/DCM Acylate->Wash2 Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Isolate Precipitate and Isolate N-Lauroylglycine Cleave->Isolate Enzymatic_Synthesis Substrates Lauric Acid + Glycine Enzyme Immobilized Lipase (Novozym 435) Substrates->Enzyme Product N-Lauroylglycine Enzyme->Product Byproduct H₂O Microwave_Synthesis Reactants Amine + Acylating Agent Microwave Microwave Irradiation (Solvent-free or with solvent) Reactants->Microwave Product N-Acylglycine Microwave->Product

References

N-(phenoxyacetyl)glycine: An Uncharted Territory in the Fight Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of N-(phenoxyacetyl)glycine's efficacy against resistant bacterial strains. Despite the growing threat of antimicrobial resistance and the continuous search for novel therapeutic agents, this specific chemical entity remains largely unexplored in published antibacterial research. This guide summarizes the current state of knowledge, highlighting the absence of direct evidence and drawing comparisons with structurally related compounds to offer a potential roadmap for future investigation.

Currently, there is no publicly available experimental data detailing the antibacterial activity of this compound against any bacterial strains, resistant or otherwise. Searches of prominent scientific databases and literature repositories have yielded no studies that investigate its minimum inhibitory concentration (MIC), mechanism of action, or synergistic potential with existing antibiotics. This lack of information prevents a direct comparison with other antibacterial agents and underscores a critical need for foundational research into this compound's potential antimicrobial properties.

Inferences from Structurally Related Compounds

While direct data on this compound is absent, preliminary insights can be gleaned from studies on compounds sharing its core structural motifs: the phenoxyacetyl group and the glycine amino acid. Research into other "phenoxyacetyl amino acid" derivatives has suggested that this chemical class may harbor antibacterial potential. For instance, studies with titles such as "Synthesis and antimicrobial screening of some novel halogenated phenoxyacetyl amino acid and peptide analogs" and "Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'- methylphenoxy)acetyl amino acids and dipeptides" indicate that researchers are actively exploring this chemical space for new antimicrobial leads. However, the detailed findings of these studies, including specific efficacy data and the bacterial strains tested, are not readily accessible, precluding a definitive analysis.

The broader family of amino acid derivatives has been a fertile ground for the discovery of antimicrobial agents. These compounds often act by mimicking essential metabolites, thereby interfering with critical bacterial processes. Glycine itself has been shown to exhibit antibacterial properties, primarily by disrupting cell wall synthesis. It is plausible that the addition of a phenoxyacetyl group to the glycine backbone could modulate this activity, potentially enhancing its potency or altering its spectrum of activity.

The Path Forward: A Call for Experimental Investigation

The absence of data on this compound necessitates a structured research program to elucidate its potential as an antibacterial agent. The logical first step would be to synthesize the compound and perform initial antimicrobial susceptibility testing against a panel of clinically relevant, multidrug-resistant bacterial strains.

A proposed experimental workflow for this initial investigation is outlined below:

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis and Next Steps synthesis Synthesis of This compound purification Purification and Structural Confirmation (NMR, Mass Spec) synthesis->purification mic_determination Minimum Inhibitory Concentration (MIC) Assay purification->mic_determination Test Compound bacterial_panel Panel of Resistant Bacterial Strains (e.g., MRSA, VRE, CRE) data_analysis Data Analysis and Comparison mic_determination->data_analysis MIC Values further_studies Further Mechanistic and Toxicity Studies data_analysis->further_studies

Caption: Proposed experimental workflow for the initial antibacterial evaluation of this compound.

Conclusion

The topic of this compound's efficacy against resistant bacterial strains is, at present, a scientific inquiry awaiting its first chapter. While the broader context of phenoxyacetyl and amino acid chemistry offers a glimmer of potential, the absence of direct experimental evidence makes any claims of its antibacterial activity purely speculative. The scientific community is encouraged to undertake the foundational research necessary to characterize this compound and determine if it holds a place in the future arsenal against multidrug-resistant pathogens. Until such studies are conducted and their results published, this compound will remain an intriguing but unverified molecule in the vast landscape of antimicrobial research.

In Vivo Anti-Inflammatory Efficacy of N-(phenoxyacetyl)glycine and Comparators: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of compounds structurally related to N-(phenoxyacetyl)glycine. Due to the absence of specific in vivo data for this compound in the public domain, this guide focuses on phenoxyacetic acid derivatives and N-acyl glycines as surrogates. The anti-inflammatory activities of these compounds are compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, diclofenac, and indomethacin. All data presented is derived from the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation studies.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the percentage of paw edema inhibition by various test compounds and standard drugs at different doses and time points after carrageenan administration. This allows for a quantitative comparison of their anti-inflammatory potency.

Compound/DrugChemical ClassDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference
Phenoxyacetic Acid Derivatives
Compound 7bPhenoxyacetic Acid DerivativeNot Specified563.35[1]
Compound 5fPhenoxyacetic Acid DerivativeNot Specified5Not Specified (Significant)[2]
N-Acyl Glycine Derivatives
N-linoleoylglycineN-Acyl Glycine<0.3Not SpecifiedSignificant
Standard NSAIDs
CelecoxibSelective COX-2 Inhibitor306Significant[3]
CelecoxibSelective COX-2 Inhibitor50Not Specified47.56[4]
DiclofenacNon-Selective NSAID5256.17[5]
DiclofenacNon-Selective NSAID20371.82[5]
IndomethacinNon-Selective NSAID5Not Specified~50[6]
IndomethacinNon-Selective NSAID10457.66[7]

Modulation of Inflammatory Mediators

Beyond edema reduction, the anti-inflammatory activity of these compounds is further substantiated by their ability to modulate key inflammatory biomarkers. The table below presents the percentage reduction of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in inflamed paw tissue.

Compound/DrugDose (mg/kg)TNF-α Reduction (%)PGE2 Reduction (%)Reference
Compound 7bNot Specified64.8857.07[1][2]
Compound 5fNot Specified61.0460.58[2]
CelecoxibNot Specified63.5260.16[2]
Mefenamic AcidNot Specified60.0959.37[2]
Ellagic Acid1-3060-83Not Specified[8]
Indomethacin5SignificantNot Specified[8]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.

Carrageenan-Induced Paw Edema in Rats

This widely used model induces an acute and reproducible inflammatory response.

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

Procedure:

  • Grouping: Animals are randomly divided into control, standard drug, and test compound groups (n=6-10 per group).

  • Fasting: Rats are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound or standard drug (e.g., celecoxib, diclofenac, indomethacin) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at several time points after carrageenan injection, typically at 1, 2, 3, 4, and 6 hours.

  • Calculation of Edema Inhibition: The percentage of paw edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue collected for the measurement of inflammatory mediators like TNF-α, IL-6, and PGE2 using ELISA or other appropriate methods.

Visualizing the Mechanisms

To elucidate the biological processes underlying the observed anti-inflammatory effects, the following diagrams illustrate the key signaling pathways and the experimental workflow.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement A->B C Drug Administration (Test Compound / Standard / Vehicle) B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (Hourly) D->E F Data Analysis (% Inhibition) E->F G Biochemical Analysis (Optional) E->G

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

G cluster_pathway Inflammatory Cascade and NSAID Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane NFkB_activation NF-κB Activation Inflammatory_Stimulus->NFkB_activation PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Diclofenac, Indomethacin) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2 selectively inhibit Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines Cytokines->COX2 upregulates Cytokines->Inflammation

Caption: Key pathways in inflammation and points of NSAID intervention.

References

A Comparative Analysis of N-(phenoxyacetyl)glycine and Commercial Anticonvulsants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel, more effective, and safer anticonvulsant drugs is a continuous endeavor in the field of neuroscience and drug development. This guide provides a comparative overview of the investigational compound N-(phenoxyacetyl)glycine against a panel of commercially available anticonvulsant drugs. While preclinical data on the specific anticonvulsant activity of this compound is not extensively available in the public domain, this document aims to provide a valuable resource by summarizing the known efficacy and neurotoxicity of established drugs and discussing the potential of this compound based on structure-activity relationships of related chemical series.

This guide is intended for researchers, scientists, and drug development professionals to facilitate a better understanding of the landscape of anticonvulsant therapies and to inform future research directions.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) seizure test and the median toxic dose (TD50) in the rotarod test for several commercially available anticonvulsants in mice. The MES test is a widely used preclinical model to assess a compound's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures. The rotarod test is a standard method for evaluating motor coordination and potential neurological deficits.

CompoundAnticonvulsant Activity (MES Test) ED50 (mg/kg, i.p.)Neurotoxicity (Rotarod Test) TD50 (mg/kg, i.p.)Protective Index (TD50/ED50)
This compound Data not availableData not availableData not available
Carbamazepine10.5 - 15.7[1]37.3 - 53.6[2]~2.4 - 5.1
Phenytoin~30[3]Data not availableData not available
Valproate189 - 255[4]363 - 512[4]~1.7 - 2.0
LamotrigineData not availableData not availableData not available
LevetiracetamIneffective in MES test1601[2]Not applicable
Topiramate40.9246 - 423[2]~6.0 - 10.3

Note: ED50 and TD50 values can vary depending on the specific experimental conditions, including the animal strain, vehicle, and administration protocol. The data presented here is a compilation from various sources and should be interpreted as a general reference.

Discussion on this compound

While direct experimental data for this compound is lacking, insights into its potential anticonvulsant properties can be drawn from structure-activity relationship (SAR) studies of related compounds. This compound belongs to the class of N-acylglycines and also shares structural features with phenoxyacetamide derivatives, both of which have been investigated for their anticonvulsant potential.

Studies on phenoxyacetamide derivatives have shown that this chemical scaffold can exhibit anticonvulsant activity in preclinical models like the MES test. The nature of the substituents on the phenoxy ring and the amine portion of the molecule significantly influences the activity and neurotoxicity. Similarly, various N-acylglycine derivatives have been synthesized and evaluated for their biological activities, with some demonstrating effects on the central nervous system. Glycine itself is a key neurotransmitter, and its modulation is a target for some anticonvulsant strategies. However, without empirical data, the specific anticonvulsant profile and mechanism of action of this compound remain speculative. Further preclinical evaluation, including in vivo screening in standard seizure models, is necessary to determine its efficacy and safety profile.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical assay to evaluate the efficacy of a compound in preventing the spread of a generalized seizure.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine).

  • Electrode gel (for auricular electrodes).

Procedure:

  • Animal Preparation: Adult male mice are used for the study. The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test to allow for absorption and distribution.

  • Electrode Application: A drop of topical anesthetic is applied to the eyes of the mice before placing the corneal electrodes. For auricular electrodes, a small amount of electrode gel is applied.

  • Stimulus Delivery: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes to induce a seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • ED50 Calculation: To determine the median effective dose (ED50), different groups of animals are administered a range of doses of the test compound. The percentage of animals protected in each group is recorded, and the ED50 is calculated using probit analysis.

Rotarod Neurotoxicity Test in Mice

The rotarod test is employed to assess the potential motor impairment and neurotoxic effects of a compound.

Apparatus:

  • A commercially available rotarod apparatus for mice, consisting of a rotating rod with adjustable speed.

Procedure:

  • Animal Training (Optional): Mice may be trained on the rotarod at a constant low speed for a set period on the day before the test to acclimate them to the apparatus.

  • Test Procedure: On the test day, the test compound or vehicle is administered. At the time of expected peak effect, each mouse is placed on the rotating rod. The speed of the rod is either kept constant or gradually accelerated (e.g., from 4 to 40 rpm over 300 seconds).

  • Endpoint: The latency to fall off the rod is recorded for each animal. A mouse is considered to have failed the test if it falls off the rod or passively rotates with the rod for a set number of consecutive turns.

  • TD50 Calculation: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is determined by testing a range of doses and calculating the TD50 using probit analysis.

Visualizing Mechanisms and Workflows

Proposed General Mechanism of Action for Anticonvulsants

The following diagram illustrates the major mechanisms of action of many commercially available anticonvulsant drugs. These include the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and reduction of glutamatergic excitation.

Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VGSC Voltage-Gated Na+ Channels VGCC Voltage-Gated Ca2+ Channels Glutamate_Vesicle Glutamate VGCC->Glutamate_Vesicle Triggers Release SV2A SV2A AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Activates GABA_A_Receptor GABA-A Receptor Carbamazepine Carbamazepine, Phenytoin, Lamotrigine Carbamazepine->VGSC Inhibit Levetiracetam Levetiracetam Levetiracetam->SV2A Modulate Benzodiazepines Benzodiazepines, Barbiturates Benzodiazepines->GABA_A_Receptor Enhance Inhibition Topiramate Topiramate Topiramate->VGSC Inhibit Topiramate->AMPA_Receptor Inhibit

Caption: Major molecular targets of commercially available anticonvulsant drugs.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines the typical workflow for the preclinical screening of potential anticonvulsant compounds.

Anticonvulsant_Screening_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Initial_Screening Initial Anticonvulsant Screening (e.g., MES Test) Compound_Synthesis->Initial_Screening Dose_Response Dose-Response Study (ED50 Determination) Initial_Screening->Dose_Response Neurotoxicity_Screening Neurotoxicity Screening (e.g., Rotarod Test) Dose_Response->Neurotoxicity_Screening PI_Calculation Protective Index (PI) Calculation (TD50/ED50) Neurotoxicity_Screening->PI_Calculation Mechanism_Studies Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) PI_Calculation->Mechanism_Studies Advanced_Models Evaluation in Chronic Seizure Models Mechanism_Studies->Advanced_Models

Caption: A generalized workflow for the preclinical evaluation of novel anticonvulsant candidates.

References

Safety Operating Guide

Proper Disposal of N-(phenoxyacetyl)glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(phenoxyacetyl)glycine (CAS No. 14231-45-9), a compound identified as an irritant.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Spill Response

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, isolate the area and prevent the spread of the material. For a dry spill, carefully sweep the material to avoid dust generation and place it in a designated, labeled waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the same type of waste container. Ensure adequate ventilation in the spill area.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.

  • Waste Identification and Segregation:

    • This compound waste should be classified as a chemical irritant waste.

    • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

    • Keep this compound in its original or a compatible, well-labeled container.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste.

    • The label should include the full chemical name, "this compound," the CAS number (14231-45-9), and the appropriate hazard warning (Irritant).

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Consult the Safety Data Sheet (SDS) for specific storage incompatibilities.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS office or contractor with the full chemical name and any other required information about the waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date. Follow your institution's specific documentation procedures for chemical waste.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. The standard procedure is to treat any concentration of this substance as a chemical waste requiring special disposal.

ParameterValueSource
CAS Number14231-45-9[1]
Hazard ClassificationIrritant[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound waste? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Response Protocol is_spill->spill_procedure Yes collect_waste Collect in a labeled, compatible container is_spill->collect_waste No spill_procedure->collect_waste is_drain_disposal Can it be drain disposed? collect_waste->is_drain_disposal no_drain_disposal No - It is an irritant is_drain_disposal->no_drain_disposal No is_trash_disposal Can it go in regular trash? no_drain_disposal->is_trash_disposal no_trash_disposal No - It is chemical waste is_trash_disposal->no_trash_disposal No contact_ehs Contact EHS or licensed waste contractor no_trash_disposal->contact_ehs document_disposal Document waste disposal contact_ehs->document_disposal end End of Process document_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for N-(phenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety and logistical information for N-(phenoxyacetyl)glycine, including personal protective equipment (PPE), procedural guidelines, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation.[1] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Safety glasses with side shieldsChemical safety goggles or a face shield[2][3]
Hand Protection Disposable nitrile glovesDouble-gloving or wearing thicker, chemical-resistant gloves
Body Protection Laboratory coatChemical-resistant apron or gown
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use in a certified chemical fume hood is strongly recommended.If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][4]
Foot Protection Closed-toe shoesChemical-resistant boots in case of large spills

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

  • Preparation and Work Area:

    • Conduct all work with this compound in a well-ventilated chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Prepare a designated and clearly labeled waste container for all materials contaminated with the compound.

  • Handling the Compound:

    • Wear the appropriate PPE as outlined in Table 1.

    • Avoid inhalation of any dust or aerosols.[2][4]

    • Prevent contact with skin and eyes.[2][3]

    • After handling, wash hands thoroughly with soap and water.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

    • Clean the spill area thoroughly.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention.[2][3]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be placed in a separate, sealed hazardous waste bag or container.

  • Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste. Subsequently, wash the glassware thoroughly with soap and water.

Experimental Workflow Diagram

The following diagram illustrates a safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Waste Containers prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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